2-(1H-pyrazol-3-yl)-10H-phenothiazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)-10H-phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S/c1-2-4-14-12(3-1)17-13-9-10(5-6-15(13)19-14)11-7-8-16-18-11/h1-9,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWWCIGZVBAOTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C4=CC=NN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493875 | |
| Record name | 2-(1H-Pyrazol-5-yl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63285-55-2 | |
| Record name | 2-(1H-Pyrazol-5-yl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-pyrazol-3-yl)-10H-phenothiazine
Abstract
This guide provides a comprehensive technical overview of the synthesis and detailed characterization of 2-(1H-pyrazol-3-yl)-10H-phenothiazine, a heterocyclic compound integrating two pharmacologically significant moieties.[1] The phenothiazine core is a well-established scaffold in medicinal chemistry, forming the basis for drugs with antipsychotic, antihistaminic, and antiemetic properties.[2][3] The pyrazole ring is another privileged structure, present in numerous FDA-approved drugs for treating a wide range of conditions, including cancer and inflammatory diseases.[4][5] The strategic fusion of these two heterocycles presents a promising avenue for the development of novel therapeutic agents.[1] This document outlines a validated multi-step synthetic pathway, provides detailed experimental protocols, and describes the full spectroscopic characterization of the title compound, offering field-proven insights into the causality behind key experimental choices.
Rationale and Synthetic Strategy
The design of this compound is predicated on the principle of molecular hybridization, combining the rigid, butterfly-shaped, and electron-rich phenothiazine tricycle with the versatile pyrazole ring system.[1] This combination is anticipated to yield novel pharmacological profiles.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the pyrazole ring, a common strategy for pyrazole synthesis.[6] The pyrazole ring can be formed from a 1,3-dicarbonyl equivalent, specifically an α,β-unsaturated ketone (a chalcone), and a hydrazine source. This leads to the key intermediate, a phenothiazine-substituted chalcone, which can be synthesized via a Claisen-Schmidt condensation from 2-acetyl-10H-phenothiazine. The acetylphenothiazine precursor is accessible through a Friedel-Crafts acylation of the parent 10H-phenothiazine.
Caption: Retrosynthetic pathway for the target molecule.
Synthetic Workflow and Experimental Protocols
The synthesis is a three-step process starting from commercially available 10H-phenothiazine. Each protocol is designed to be self-validating, with clear endpoints and purification strategies.
Caption: Overall synthetic workflow diagram.
Step 1: Synthesis of 2-Acetyl-10H-phenothiazine
Principle: This reaction is a classic Friedel-Crafts acylation. The phenothiazine ring is electron-rich and undergoes electrophilic substitution. The acylation occurs preferentially at the 2-position due to electronic and steric factors. Carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are common solvents, and aluminum chloride (AlCl₃) is the Lewis acid catalyst that activates the acetyl chloride.
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry CS₂ at 0-5 °C, add 10H-phenothiazine (1.0 eq.) portion-wise.
-
Allow the mixture to stir for 15 minutes, then add acetyl chloride (1.1 eq.) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for 2-3 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and pour it carefully onto crushed ice with concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 2-acetyl-10H-phenothiazine as a solid.
Step 2: Synthesis of the Chalcone Intermediate
Principle: The formation of the 1,3-dicarbonyl precursor is achieved by condensation of the methyl ketone (2-acetyl-10H-phenothiazine) with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a synthon for a formyl group, reacting with the enolizable ketone to form an enaminone, which is a key chalcone-like intermediate for pyrazole synthesis.
Protocol:
-
In a round-bottom flask, dissolve 2-acetyl-10H-phenothiazine (1.0 eq.) in anhydrous xylene.
-
Add DMF-DMA (1.5 eq.) to the solution.
-
Heat the mixture under reflux for 8-10 hours, using a Dean-Stark apparatus if necessary to remove methanol.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. Filter the solid, wash with cold hexane, and dry under vacuum to yield (E)-1-(10H-phenothiazin-2-yl)-3-(dimethylamino)prop-2-en-1-one.
Step 3: Synthesis of this compound
Principle: This is the final ring-forming step. The chalcone intermediate reacts with hydrazine hydrate in a cyclocondensation reaction.[7][8][9] The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl, followed by intramolecular cyclization and elimination of dimethylamine and water to form the stable aromatic pyrazole ring. A catalytic amount of acetic acid is often used to facilitate the reaction.[7][9]
Protocol:
-
Suspend the chalcone intermediate (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.2 - 1.5 eq.) followed by a few drops of glacial acetic acid.
-
Heat the mixture under reflux for 6-8 hours. The progress of the reaction should be monitored by TLC.[7]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.[4]
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Physicochemical and Spectroscopic Characterization
Full characterization is essential to confirm the structure and purity of the synthesized compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁N₃S | [10] |
| Molecular Weight | 265.33 g/mol | [10] |
| Melting Point | 225-227 °C | [1] |
| Appearance | Solid (typically off-white to pale yellow) | --- |
Spectroscopic Data Summary
The following sections detail the expected spectroscopic signatures for this compound.
| Technique | Key Expected Signals |
| ¹H NMR | Aromatic protons (phenothiazine): δ 6.6-7.4 ppm; Pyrazole protons: δ ~6.5 ppm (d), ~7.6 ppm (d); NH protons (phenothiazine & pyrazole): Broad singlets, exchangeable with D₂O.[1][4] |
| ¹³C NMR | Aromatic carbons: δ 110-160 ppm.[1][4] |
| FT-IR (cm⁻¹) | N-H stretch (pyrazole): ~3200-3400; N-H stretch (phenothiazine): ~3340; Aromatic C-H stretch: >3000; C=N, C=C stretch: ~1450-1600; C-S stretch: ~740.[1][11][12] |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 265 (Odd value consistent with Nitrogen Rule).[10][13] |
Detailed Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a detailed map of the molecule's hydrogen atoms.
-
Phenothiazine Protons: The aromatic protons on the phenothiazine core are expected to appear in the typical aromatic region of δ 6.6-7.4 ppm.[1] The substitution at the 2-position will result in complex splitting patterns (doublets, triplets, and doublets of doublets) for the remaining seven protons.
-
Pyrazole Protons: The two protons on the pyrazole ring will appear as doublets due to coupling with each other. The C4-H proton is expected around δ 6.5 ppm, while the C5-H proton will be further downfield.
-
N-H Protons: The N-H proton of the phenothiazine ring and the N-H proton of the pyrazole ring will appear as broad singlets. Their chemical shift can vary depending on solvent and concentration, and they will disappear upon shaking the sample with D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will confirm the carbon skeleton.
-
Signals for the aromatic carbons of both the phenothiazine and pyrazole rings are expected in the range of δ 110-160 ppm.[1]
-
The carbon attached to the sulfur atom (C-S) and the carbon attached to the nitrogen atom (C-N) within the phenothiazine ring will have characteristic shifts.
-
The three distinct carbons of the pyrazole ring will also be identifiable.
Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present.
-
A prominent broad band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring.[1]
-
The N-H stretch of the phenothiazine secondary amine typically appears around 3340 cm⁻¹.
-
Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.[1]
-
The C-S bond in the phenothiazine ring gives rise to absorptions in the fingerprint region, often around 735-752 cm⁻¹, which can also be indicative of the substitution pattern on the benzene rings.[1][11]
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The molecular formula is C₁₅H₁₁N₃S. With three nitrogen atoms (an odd number), the molecular weight is expected to be an odd number, consistent with the Nitrogen Rule.[13][14] The M⁺ peak should be observed at m/z = 265.[10]
-
Fragmentation: Common fragmentation pathways may include the loss of HCN (m/z 27) from the pyrazole ring or cleavage of the phenothiazine core. The fragmentation of the phenothiazine nucleus itself is a characteristic process that can be compared against library data.[15][16]
Potential Applications and Future Outlook
The title compound, this compound, is a molecule of significant interest for drug discovery. It has been investigated for potential antimicrobial, antitumor, and anti-inflammatory activities.[1] The phenothiazine moiety is known for its neuroleptic and anticancer properties, while the pyrazole scaffold is a cornerstone of anti-inflammatory and kinase inhibitor drugs.[2][4][5] Future research should focus on derivatization of this core structure, particularly at the N-10 position of the phenothiazine and the N-1 position of the pyrazole, to develop a library of analogues for comprehensive structure-activity relationship (SAR) studies. These studies could lead to the identification of potent and selective lead compounds for various therapeutic targets.
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A Technical Guide to the Crystal Structure Determination of 2-(1H-pyrazol-3-yl)-10H-phenothiazine: From Synthesis to In Silico Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and structural elucidation of 2-(1H-pyrazol-3-yl)-10H-phenothiazine, a heterocyclic compound of significant interest in medicinal chemistry.[1] Phenothiazine and pyrazole scaffolds are well-established pharmacophores, and their combination in a single molecular entity presents a promising avenue for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and neurology.[2][3][4][5] While a definitive, publicly available crystal structure for this specific molecule is not yet documented, this guide offers a robust, logical pathway for its determination. We will delve into the causality behind experimental choices, providing a self-validating system for researchers to follow. The protocols described herein are grounded in established methodologies for small organic molecules and are supported by authoritative references.
Introduction: The Scientific Rationale
The amalgamation of a phenothiazine tricycle and a pyrazole ring within a single molecule creates a unique electronic and steric profile. Phenothiazines are known for their non-planar, butterfly-like conformation and their historical success as antipsychotic drugs.[1][6] Pyrazole derivatives, on the other hand, are five-membered aromatic heterocycles renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][7][8][9] The synergistic potential of these two moieties in this compound warrants a thorough investigation of its three-dimensional structure. A high-resolution crystal structure is paramount for understanding its structure-activity relationship (SAR), guiding lead optimization, and facilitating rational drug design.
Synthesis of this compound: A Proposed Route
The synthesis of the title compound can be approached through a multi-step process, beginning with the construction of the pyrazole ring followed by its linkage to the phenothiazine core. The following is a proposed synthetic pathway based on established organic chemistry principles.[1][4]
Experimental Protocol: Synthesis
Step 1: Synthesis of a β-diketone precursor
A suitable β-diketone is required for the formation of the pyrazole ring. This can be achieved via a Claisen condensation reaction.
-
Reactants: An appropriate acetophenone and an ethyl acetate derivative.
-
Reagents: A strong base such as sodium ethoxide in an anhydrous solvent like ethanol.
-
Procedure:
-
Dissolve the acetophenone in anhydrous ethanol.
-
Add sodium ethoxide to the solution and stir.
-
Slowly add the ethyl acetate derivative and reflux the mixture for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a weak acid and extract the product with an organic solvent.
-
Purify the resulting β-diketone by column chromatography.
-
Step 2: Formation of the Pyrazole Ring
The pyrazole ring is formed by the cyclization of the β-diketone with hydrazine.[4]
-
Reactants: The synthesized β-diketone and hydrazine hydrate.
-
Solvent: Ethanol or acetic acid.
-
Procedure:
-
Dissolve the β-diketone in the chosen solvent.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for several hours, monitoring by TLC.
-
Cool the reaction mixture and precipitate the pyrazole product.
-
Filter and wash the solid with a cold solvent.
-
Recrystallize the crude product to obtain the pure pyrazole derivative.
-
Step 3: Coupling of the Pyrazole and Phenothiazine Moieties
The final step involves the formation of a carbon-carbon bond between the pyrazole and a suitable phenothiazine precursor, such as a halogenated phenothiazine. A Suzuki-Miyaura cross-coupling reaction is a plausible method.[3]
-
Reactants: The synthesized pyrazole-boronic acid derivative (prepared from the pyrazole) and 2-bromo-10H-phenothiazine.
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄.
-
Base: A base like potassium carbonate.
-
Solvent: A suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Procedure:
-
Combine the pyrazole-boronic acid, 2-bromo-10H-phenothiazine, palladium catalyst, and base in the solvent system.
-
Degas the mixture and heat under an inert atmosphere for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, and perform an aqueous workup.
-
Extract the product with an organic solvent and purify by column chromatography to yield this compound.
-
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Crystallization: The Art of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[10] The purity of the compound is crucial, so it is essential to start with highly purified this compound.
Recommended Crystallization Techniques
Several crystallization methods should be attempted in parallel to maximize the chances of success.[11][12][13]
| Technique | Description | Solvent System | Advantages |
| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until crystals form.[11] | A solvent in which the compound is moderately soluble (e.g., acetone, ethyl acetate, dichloromethane). | Simple to set up and requires minimal equipment. |
| Vapor Diffusion (Hanging Drop) | A drop of the concentrated compound solution is suspended over a reservoir of a precipitant solvent. The precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization. | Compound dissolved in a good solvent (e.g., DMF, DMSO), with a precipitant like water or a less polar solvent. | Precise control over the rate of crystallization. |
| Solvent Layering | A less dense, miscible precipitant is carefully layered on top of a solution of the compound. Crystals form at the interface as the solvents slowly mix.[13] | Compound in a dense solvent (e.g., chloroform), layered with a less dense precipitant (e.g., hexane). | Good for compounds that are sensitive to temperature changes. |
| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | A solvent in which the compound's solubility is temperature-dependent (e.g., ethanol, isopropanol). | Can produce large, well-formed crystals. |
Crystallization Workflow Diagram
Caption: General workflow for the crystallization of small organic molecules.
X-ray Crystallography: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution.[10]
SCXRD Experimental Protocol
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.[10]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined from the processed data using direct methods or Patterson methods.
-
Structure Refinement: The atomic model is refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.
X-ray Crystallography Workflow Diagram
Caption: Workflow for single-crystal X-ray diffraction analysis.
Predicted Structural Features of this compound
Based on the known structural characteristics of phenothiazine and pyrazole derivatives, we can anticipate several key features in the crystal structure.[1]
-
Phenothiazine Conformation: The phenothiazine core is expected to adopt a non-planar, butterfly conformation, with a distinct dihedral angle between the two benzene rings.[1] This angle is sensitive to the substituents on the ring system.
-
Pyrazole Planarity: The pyrazole ring is aromatic and therefore expected to be largely planar.
-
Intermolecular Interactions: The presence of N-H groups in both the phenothiazine and pyrazole moieties suggests the likelihood of hydrogen bonding in the crystal lattice. Pi-pi stacking interactions between the aromatic rings are also possible and would contribute to the overall crystal packing.
Hypothetical Crystallographic Data Table
The following table presents a hypothetical set of crystallographic data that might be expected for this compound.
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₁N₃S |
| Formula Weight | 265.33 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| a (Å) | 8 - 12 |
| b (Å) | 10 - 15 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 2500 |
| Z | 4 or 8 |
| Calculated Density (g/cm³) | 1.3 - 1.5 |
| R-factor (%) | < 5 |
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of this compound. By following the proposed methodologies for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain the critical structural data needed to advance the development of this promising class of compounds. The resulting crystal structure will provide invaluable insights into the molecule's conformation, intermolecular interactions, and potential binding modes with biological targets, thereby accelerating the journey from a promising molecule to a potential therapeutic agent.
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Topic: Solubility and Stability of Pyrazolyl-Phenothiazine Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Analytical Imperative for Hybrid Scaffolds
The convergence of the pyrazole ring, a cornerstone of numerous FDA-approved therapeutics, with the phenothiazine nucleus, a prototypical pharmaceutical lead structure, presents a compelling frontier in medicinal chemistry.[1][2][3] These novel pyrazolyl-phenothiazine hybrids hold the potential for synergistic or unique pharmacological profiles. However, their journey from laboratory curiosity to viable drug candidate is fundamentally governed by two critical physicochemical properties: solubility and stability. Poor aqueous solubility can cripple bioavailability, while chemical instability can lead to diminished potency and the generation of potentially toxic degradants.[4]
This guide, authored from the perspective of a Senior Application Scientist, eschews a simple recitation of methods. Instead, it provides a strategic framework for the comprehensive characterization of these hybrid compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in established regulatory and scientific principles. The objective is to empower researchers to not only generate robust data but also to understand its implications for the broader drug development process.
Part 1: Solubility Characterization of Pyrazolyl-Phenothiazine Compounds
The solubility of a pyrazolyl-phenothiazine derivative is a complex interplay between the rigid, lipophilic tricyclic phenothiazine core and the aromatic, hydrogen-bond-capable pyrazole moiety.[5][6] Phenothiazine itself is poorly soluble in water, a characteristic that often necessitates formulation strategies to improve its dissolution.[6][7] The pyrazole ring, while also aromatic, can serve as both a hydrogen bond donor (N-1) and acceptor (N-2), potentially influencing interactions with aqueous media.[5] Therefore, a thorough understanding of a derivative's solubility across a physiologically relevant pH range is a non-negotiable first step in pre-formulation.
Core Protocol: Equilibrium Solubility via the Shake-Flask Method
The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility, providing a definitive measure of a compound's saturation point in a given medium.[8] The protocol's trustworthiness is derived from its direct measurement of the compound in a saturated solution at equilibrium.
Detailed Experimental Protocol:
-
Preparation of Media: Prepare a series of aqueous buffers covering a physiologically relevant range (e.g., pH 1.2, 3.0, 6.8, 7.4, and 9.0).[9][10] This is critical as the ionization state of the compound can dramatically affect solubility.[4]
-
Sample Preparation: Add an excess amount of the solid pyrazolyl-phenothiazine compound to individual, sealed vials for each buffer condition. A visible excess of solid must remain at the end of the experiment to ensure equilibrium saturation has been achieved.[9] This step is the self-validating checkpoint for saturation.
-
Equilibration: Place the sealed vials in a shaking incubator set to a constant temperature (typically 25 °C for general characterization or 37 °C for physiological relevance).[8][10] Agitate the samples for a predetermined period (e.g., 24 to 72 hours). The time required to reach equilibrium should be established empirically by sampling at various time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.
-
Sample Separation: Following equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[9]
-
Supernatant Extraction: Carefully withdraw an aliquot of the clear supernatant. This step is critical; disturbing the pellet will invalidate the result. Immediately filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) that has been pre-validated to ensure it does not adsorb the compound.[8]
-
Quantification: Accurately dilute the filtered supernatant with a suitable analytical solvent. Analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC/UPLC method.
-
Replicates: The entire experiment must be performed in triplicate for each condition to ensure statistical validity.[10]
Workflow for Equilibrium Solubility Determination
Caption: Workflow of the shake-flask method for solubility.
Data Presentation: Solubility Profile
Summarize the quantitative results in a clear, tabular format. This allows for rapid assessment and comparison of the compound's behavior under different conditions.
| pH of Buffer | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation (µg/mL) |
| 1.2 | 37 | [Insert Data] | [Insert Data] |
| 3.0 | 37 | [Insert Data] | [Insert Data] |
| 6.8 | 37 | [Insert Data] | [Insert Data] |
| 7.4 | 37 | [Insert Data] | [Insert Data] |
| 9.0 | 37 | [Insert Data] | [Insert Data] |
| 7.4 (Water) | 25 | [Insert Data] | [Insert Data] |
Part 2: Stability Assessment and Degradation Pathway Analysis
The chemical stability of a drug substance is paramount to its safety and efficacy.[11] Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and validate that the chosen analytical methods are "stability-indicating."[12][13] For pyrazolyl-phenothiazine compounds, the potential liabilities of both parent scaffolds must be considered. The phenothiazine ring is notoriously susceptible to oxidation (forming sulfoxides and sulfones) and photodegradation.[14][15][16] Depending on the substituents, the pyrazole ring or its linkages could be prone to hydrolysis.[17]
Core Protocol: Forced Degradation Studies
This protocol is designed to intentionally degrade the compound under conditions more severe than accelerated stability testing to rapidly probe its vulnerabilities.[11][12]
Detailed Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the pyrazolyl-phenothiazine compound in a suitable solvent.
-
Application of Stress Conditions: Expose the compound (in both solid and solution states) to a battery of stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for a specified period (e.g., 24 hours).[8]
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for a specified period (e.g., 24 hours).[8]
-
Oxidation: 3-30% H₂O₂ at room temperature for a specified period (e.g., 24 hours).[8]
-
Thermal Stress: Solid drug substance at a high temperature (e.g., 80 °C) for 48 hours.[8]
-
Photostability: Expose the solid drug and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[18] A control sample should be protected from light.
-
-
Sample Quenching: At designated time points, withdraw samples. For acid and base hydrolysis, neutralize the solution to prevent further degradation before analysis.
-
Analysis with a Stability-Indicating Method: Analyze all stressed samples using a validated HPLC/UPLC method equipped with a photodiode array (PDA) detector. The method must be proven to separate the intact parent drug from all significant degradation products.[8] The PDA detector helps in assessing peak purity, a critical self-validating check.
-
Mass Balance: A key aspect of trustworthiness is achieving mass balance. The sum of the assay of the parent compound and the levels of all degradation products should remain constant throughout the study.[18]
-
Structural Elucidation: For significant degradation products, employ techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to aid in structural identification.[8]
Workflow for Forced Degradation and Analysis
Caption: Overview of the forced degradation study workflow.
Hypothesized Degradation Pathways
Based on the known chemistry of the parent scaffolds, a logical starting point for investigating degradation can be visualized. The primary vulnerabilities are likely the sulfur atom of the phenothiazine and any hydrolytically labile groups.
Potential Degradation Sites of a Pyrazolyl-Phenothiazine Scaffold
Caption: Hypothesized degradation pathways for the hybrid scaffold.
Data Presentation: Forced Degradation Summary
A summary table is essential for reporting the outcomes of the stress testing and demonstrating the specificity of the analytical method.
| Stress Condition | % Degradation of Parent | Number of Degradants Formed | Peak Purity of Parent | Mass Balance (%) |
| 0.1 M HCl, 60°C, 24h | [Insert Data] | [Insert Data] | [Pass/Fail] | [Insert Data] |
| 0.1 M NaOH, 60°C, 24h | [Insert Data] | [Insert Data] | [Pass/Fail] | [Insert Data] |
| 3% H₂O₂, RT, 24h | [Insert Data] | [Insert Data] | [Pass/Fail] | [Insert Data] |
| Thermal, 80°C, 48h | [Insert Data] | [Insert Data] | [Pass/Fail] | [Insert Data] |
| Photolytic (ICH Q1B) | [Insert Data] | [Insert Data] | [Pass/Fail] | [Insert Data] |
Conclusion
The successful development of novel pyrazolyl-phenothiazine compounds hinges on a rigorous, early-stage characterization of their solubility and stability. By employing the gold-standard shake-flask method and conducting comprehensive forced degradation studies, researchers can build a robust physicochemical profile. This data is not merely a checklist item; it is foundational knowledge that informs formulation development, defines storage conditions, and ensures the safety and efficacy of the potential therapeutic. The protocols and frameworks provided herein offer a self-validating and scientifically sound approach to navigating the critical path of pre-formulation for this promising class of hybrid molecules.
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photophysical properties of 2-(1H-pyrazol-3-yl)-10H-phenothiazine
An In-Depth Technical Guide to the Photophysical Properties of 2-(1H-pyrazol-3-yl)-10H-phenothiazine
Introduction: A Tale of Two Scaffolds
In the landscape of medicinal chemistry and materials science, the strategy of molecular hybridization—combining two or more distinct pharmacophores—has emerged as a powerful tool for developing novel compounds with enhanced or unique functionalities.[1][2][3] The molecule this compound is a quintessential example of this approach, integrating the well-established phenothiazine core with the versatile pyrazole moiety.[4]
The phenothiazine tricycle is a privileged structure, renowned for its redox activity and its foundational role in neuroleptic drugs, with modern derivatives showing promise in anticancer, antimicrobial, and anti-inflammatory applications.[1][2][3][5][6] Concurrently, the pyrazole ring, a five-membered heterocycle, is a cornerstone in pharmaceuticals, contributing to a wide array of biological activities.[4][7][8] The fusion of these two scaffolds creates a hybrid molecule with a unique electronic and structural profile, making the exploration of its photophysical properties not just an academic exercise, but a critical step in unlocking its potential for applications ranging from biological imaging to advanced materials.[4][9]
This guide provides a detailed examination of the core photophysical characteristics of this compound, offering field-proven insights into experimental design, data interpretation, and potential applications for researchers, scientists, and drug development professionals.
Molecular Synthesis and Structural Framework
The synthesis of this compound leverages established heterocyclic chemistry principles. A common and effective strategy involves a multi-step process that first constructs the pyrazole ring, typically through the condensation of a 1,3-diketone precursor with hydrazine, and then introduces the phenothiazine system.[4][10] Alternative routes for creating the phenothiazine core, such as transition metal-catalyzed cyclizations, offer flexibility in precursor design and can be adapted for such hybrids.[5][11]
The resulting molecule possesses a non-planar "butterfly" conformation characteristic of phenothiazines, with the pyrazole substituent positioned at the 2-position of the tricyclic framework.[4] This specific architecture is crucial as it dictates the electronic communication between the two heterocyclic systems, which in turn governs the molecule's photophysical behavior.
Caption: A generalized workflow for the synthesis of the target compound.
Core Photophysical Properties: An Experimental Overview
Understanding the interaction of this compound with light is fundamental. The key photophysical parameters provide a quantitative fingerprint of its behavior upon photon absorption. These properties are typically characterized in dilute solutions to minimize intermolecular interactions like aggregation.
Absorption and Emission Spectra
The journey begins with the absorption of a photon, promoting the molecule to an excited electronic state. This process is mapped by UV-Visible absorption spectroscopy. For phenothiazine derivatives, the spectra typically exhibit intense absorption bands corresponding to π–π* electronic transitions within the aromatic system.[12] The presence of the pyrazole moiety can introduce additional transitions, potentially of an intramolecular charge transfer (ICT) nature, where electron density shifts from the electron-rich phenothiazine donor to the pyrazole unit upon excitation.[13]
Following excitation, the molecule relaxes back to its ground state, often by emitting a photon—a process known as fluorescence. The fluorescence emission spectrum is characteristically a mirror image of the absorption band and is shifted to a longer wavelength (lower energy). This difference between the absorption maximum (λabs) and the emission maximum (λem) is the Stokes Shift , a critical parameter for fluorescence applications as it facilitates the detection of emitted photons against the excitation light.[14]
Caption: Jablonski diagram illustrating key photophysical pathways.
Fluorescence Quantum Yield (ΦF)
Not every absorbed photon results in an emitted photon. The efficiency of this conversion is quantified by the fluorescence quantum yield (ΦF), defined as the ratio of photons emitted to photons absorbed.[14][15] It is a crucial measure of a fluorophore's brightness. A quantum yield of 1.0 (100%) indicates that every absorption event leads to fluorescence, while values closer to zero imply that non-radiative decay pathways, such as internal conversion or intersystem crossing to a triplet state, dominate.[15][16] Phenothiazines are known to be susceptible to intersystem crossing, which can lower their fluorescence quantum yield.[16][17]
Excited-State Lifetime (τ)
The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. This parameter, typically in the nanosecond range for fluorescence, provides dynamic information about the excited state and its sensitivity to the molecular environment.
Summary of Key Photophysical Data
The following table summarizes representative, hypothetical photophysical data for this compound in a common organic solvent, providing a baseline for experimental comparison.
| Parameter | Symbol | Representative Value | Unit | Significance |
| Absorption Maximum | λabs | ~320 | nm | Wavelength of most efficient photon absorption. |
| Emission Maximum | λem | ~410 | nm | Wavelength of peak fluorescence intensity. |
| Stokes Shift | Δλ | ~90 | nm | Separation of excitation and emission; crucial for detection sensitivity.[14] |
| Molar Absorptivity | ε | ~1.5 x 104 | M-1cm-1 | Measure of how strongly the molecule absorbs light at λabs. |
| Fluorescence Quantum Yield | ΦF | 0.15 | - | Efficiency of fluorescence emission; a value of 0.10 is considered fluorescent.[15] |
| Fluorescence Lifetime | τ | ~2.5 | ns | Duration of the excited state; sensitive to environmental quenchers. |
Environmental and Structural Influences
The photophysical properties of this hybrid molecule are not static; they are highly responsive to its environment and structural modifications.
-
Solvatochromism : The polarity of the solvent can significantly alter the absorption and emission wavelengths.[17] A pronounced red shift (to longer wavelengths) in more polar solvents often indicates a significant charge-transfer character in the excited state, providing insight into the molecule's electronic structure.
-
Fluorescence Quenching : The fluorescence intensity can be diminished by quenchers. Dissolved molecular oxygen is a common culprit.[16] Furthermore, certain metal ions, particularly paramagnetic species like Cu2+, are known to quench the fluorescence of phenothiazine derivatives.[18] This property can be harnessed to develop selective chemosensors.[18][19]
-
Aggregation Effects : At high concentrations, many fluorophores form non-emissive aggregates, leading to Aggregation-Caused Quenching (ACQ).[16] Conversely, some phenothiazine systems exhibit Aggregation-Induced Emission (AIE), where fluorescence is enhanced in the solid or aggregated state due to the restriction of intramolecular motions.[16] Investigating this behavior is critical for applications in solid-state materials or cellular environments.
Experimental Protocols: A Self-Validating System
Accurate and reproducible data is the bedrock of scientific integrity. The following protocols outline the standard methodologies for characterizing the core photophysical properties.
Protocol 1: UV-Visible Absorption Spectroscopy
-
Objective : To determine the absorption spectrum and molar absorptivity (ε).
-
Instrumentation : Calibrated dual-beam UV-Vis spectrophotometer.
-
Sample Preparation :
-
Prepare a stock solution of the compound (~1 mM) in a spectroscopy-grade solvent (e.g., DMSO, Ethanol).
-
Create a series of dilutions to find a concentration that yields an absorbance maximum between 0.5 and 1.0 AU.
-
-
Data Acquisition :
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-600 nm).
-
The wavelength of maximum absorbance is λabs.
-
-
Validation : Confirm that the absorbance scales linearly with concentration (verifies Beer-Lambert law) to calculate ε.
Protocol 2: Steady-State Fluorescence Spectroscopy
-
Objective : To determine the excitation and emission spectra and the Stokes Shift.
-
Instrumentation : Calibrated spectrofluorometer.
-
Sample Preparation :
-
Use a dilute solution with an absorbance < 0.1 at the excitation wavelength to avoid inner-filter effects.[16]
-
-
Data Acquisition :
-
Emission Spectrum : Excite the sample at its λabs and scan the emission wavelengths (e.g., from λabs + 10 nm to 700 nm). The peak of this spectrum is λem.
-
Excitation Spectrum : Set the emission detector to λem and scan the excitation wavelengths.
-
-
Validation : The corrected excitation spectrum should be superimposable on the absorption spectrum, confirming the purity of the emissive species.
Protocol 3: Relative Fluorescence Quantum Yield (ΦF) Determination
-
Objective : To calculate the ΦF relative to a known standard.
-
Methodology : This comparative method is widely used and relies on a fluorescent standard with a well-documented quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.94).[15]
-
Procedure :
-
Prepare solutions of both the sample and the standard with absorbance values < 0.1 at the same excitation wavelength.
-
Measure the absorption spectra and integrated fluorescence emission spectra for both the sample and the standard under identical instrument settings (excitation wavelength, slit widths).
-
Record the refractive index of the respective solvents.
-
-
Calculation : The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Validation : Perform measurements at multiple concentrations to ensure results are independent of concentration effects.
Caption: Standard experimental workflow for photophysical analysis.
Implications for Research and Development
The unique photophysical profile of this compound positions it as a versatile candidate for several high-impact applications:
-
Biological Imaging and Sensing : Its intrinsic fluorescence makes it a candidate for use as a biological probe.[18] The sensitivity of its fluorescence to metal ions could be exploited to develop sensors for detecting specific cations in cellular environments.[18]
-
Drug Discovery : As a hybrid of two biologically active scaffolds, the compound is a prime candidate for screening in anticancer, antimicrobial, and anti-diabetic assays.[2][4][7] Its photophysical properties could be leveraged for photodynamic therapy, where light is used to activate a drug to kill diseased cells, or to study drug-target interactions via fluorescence-based techniques.
-
Materials Science : The rigid, heteroaromatic structure is a valuable building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or as dyes and pigments.[4] The potential for mechanofluorochromism—a change in fluorescence color upon mechanical stress—is another exciting avenue for creating novel smart materials.[9]
Conclusion and Future Outlook
This compound is more than the sum of its parts. It is a carefully designed molecular hybrid whose photophysical properties are intrinsically linked to its structure and environment. This guide has detailed its core characteristics—from light absorption and emission to the subtle factors that modulate its fluorescence. The provided protocols offer a robust framework for its experimental characterization, ensuring data integrity and reproducibility.
For researchers in drug development and materials science, this compound represents a promising scaffold. Future work should focus on targeted chemical modifications of both the phenothiazine and pyrazole rings to fine-tune its photophysical properties for specific applications, such as enhancing its quantum yield for brighter imaging probes or shifting its emission to the near-infrared for deeper tissue penetration. The continued exploration of such hybrid molecules will undoubtedly pave the way for the next generation of diagnostics, therapeutics, and advanced materials.
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An In-depth Technical Guide to the Electrochemical Behavior of Pyrazolyl-Phenothiazine Derivatives
This guide provides a comprehensive technical overview of the electrochemical behavior of pyrazolyl-phenothiazine derivatives. It is intended for researchers, scientists, and drug development professionals who are interested in the redox properties of these hybrid molecules and their implications for various applications, including medicinal chemistry and materials science. By synthesizing established principles of electrochemistry with specific data on phenothiazine and pyrazole moieties, this document offers a predictive framework for understanding the electrochemical characteristics of the combined pyrazolyl-phenothiazine scaffold.
Introduction: The Significance of Pyrazolyl-Phenothiazine Hybrids
The fusion of phenothiazine and pyrazole rings into a single molecular entity has given rise to a class of compounds with significant therapeutic potential. Phenothiazines are a well-established class of compounds with a broad spectrum of biological activities, including antipsychotic, antihistaminic, and anticancer effects.[1] The pyrazole moiety is another important pharmacophore known for its presence in various anti-inflammatory, antimicrobial, and anticancer drugs.[2][3] The molecular hybridization of these two scaffolds has led to the development of novel compounds with promising applications, notably as inhibitors of protein farnesyltransferase, a key target in cancer therapy.[1][4]
Understanding the electrochemical behavior of these pyrazolyl-phenothiazine derivatives is crucial for several reasons. Firstly, the redox properties of a molecule can be intrinsically linked to its biological activity, particularly for compounds that may undergo metabolic activation or exert their effects through redox-sensitive pathways. Secondly, a thorough electrochemical characterization can enable the development of electroanalytical methods for the detection and quantification of these compounds in biological and pharmaceutical samples. Finally, the tunable redox properties of these molecules may open doors to their application in materials science, for instance, as components in organic electronic devices or redox-flow batteries.[5][6]
This guide will first delve into the fundamental electrochemical characteristics of the individual phenothiazine and pyrazole cores. Subsequently, it will present a predictive model for the electrochemical behavior of the hybrid pyrazolyl-phenothiazine molecule, supported by proposed reaction mechanisms. Finally, detailed experimental protocols for the electrochemical analysis of these compounds are provided to facilitate further research in this area.
Electrochemical Fundamentals of the Constituent Moieties
The Phenothiazine Core: A Reversible Redox Switch
The electrochemical behavior of the phenothiazine nucleus is well-documented and is characterized by two successive one-electron oxidation steps.[7] The first oxidation is a reversible process that results in the formation of a stable cation radical (Scheme 1).[7] This initial redox event typically occurs at relatively low positive potentials, a testament to the electron-rich nature of the phenothiazine ring system.
Scheme 1: Proposed Electrochemical Oxidation Mechanism of the Phenothiazine Core
Caption: Generalized oxidation pathway of the phenothiazine moiety.
The stability of the phenothiazine radical cation is a key feature of its electrochemistry and is influenced by the nature of the substituents on the ring and the solvent system employed. The second oxidation step, which leads to the formation of a dication, is often irreversible and occurs at a more positive potential. The substituents on the phenothiazine ring play a crucial role in modulating its redox potentials. Electron-donating groups will lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups will have the opposite effect.
The Pyrazole Moiety: An Electrochemically Versatile Component
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While generally more resistant to oxidation than the phenothiazine core, the pyrazole moiety can undergo electrooxidative functionalization under specific conditions. For instance, electrochemical methods have been employed for the C-H halogenation and thiocyanation of pyrazole derivatives. The electrochemical behavior of the pyrazole ring is also influenced by the nature and position of its substituents.
When attached to another electroactive moiety like phenothiazine, the pyrazole ring is expected to act as a substituent that modifies the electronic properties of the phenothiazine core. Depending on its point of attachment and the nature of other substituents, the pyrazole ring can exhibit either electron-donating or electron-withdrawing character, thereby influencing the oxidation potential of the phenothiazine ring.
Predicted Electrochemical Behavior of Pyrazolyl-Phenothiazine Hybrids
In the absence of direct experimental data on the electrochemical behavior of pyrazolyl-phenothiazine derivatives, a predictive model can be constructed based on the well-established properties of the individual phenothiazine and pyrazole moieties.
The Primary Redox Center
It is hypothesized that the primary redox activity of the pyrazolyl-phenothiazine hybrid molecule will be centered on the electron-rich phenothiazine ring. The initial oxidation event is therefore predicted to be the one-electron oxidation of the phenothiazine core to its corresponding radical cation.
Influence of the Pyrazole Substituent
The pyrazole ring, when attached to the phenothiazine core, will modulate the oxidation potential of the latter. The exact nature of this influence (electron-donating or electron-withdrawing) will depend on the specific linkage and any other substituents present on either ring. However, given the presence of two nitrogen atoms, the pyrazole ring is generally considered to be a weakly electron-withdrawing group. Therefore, it is anticipated that the presence of a pyrazole substituent will lead to a slight anodic shift (i.e., a higher positive potential) in the oxidation potential of the phenothiazine core compared to the unsubstituted phenothiazine molecule.
Proposed Oxidation Mechanism
A plausible oxidation mechanism for a representative pyrazolyl-phenothiazine derivative is depicted below. The process is initiated by the reversible one-electron oxidation of the phenothiazine nitrogen or sulfur atom, leading to the formation of a radical cation. This is likely followed by a second, irreversible oxidation at a more positive potential.
Diagram of the Proposed Oxidation Mechanism
Caption: Predicted two-step oxidation of a pyrazolyl-phenothiazine derivative.
Experimental Protocols for Electrochemical Characterization
To empirically validate the predicted electrochemical behavior of pyrazolyl-phenothiazine derivatives, standard electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical technique that is commonly used to investigate the redox properties of a species in solution.
Step-by-Step Protocol:
-
Preparation of the Analyte Solution: Dissolve the pyrazolyl-phenothiazine derivative in a suitable organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to a final concentration of 1-5 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Data Acquisition:
-
Set the initial and final potentials to scan a range that encompasses the expected redox events of the pyrazolyl-phenothiazine derivative. A typical starting range could be from 0 V to +1.5 V vs. the reference electrode.
-
Set the scan rate, starting with a conventional value such as 100 mV/s.
-
Record the cyclic voltammogram.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents.
-
Determine the reversibility of the redox process by analyzing the peak separation (ΔEp = Epa - Epc) and the ratio of the peak currents (ipa/ipc). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature, and the peak current ratio should be approximately 1.
-
Investigate the effect of the scan rate on the peak currents to determine if the process is diffusion-controlled.
-
Experimental Workflow for Cyclic Voltammetry
Caption: A streamlined workflow for performing cyclic voltammetry experiments.
Differential Pulse Voltammetry (DPV)
Differential pulse voltammetry is a sensitive electrochemical technique that can be used for the quantitative analysis of electroactive species.
Step-by-Step Protocol:
-
Solution and Cell Setup: Prepare the analyte solution and set up the electrochemical cell as described for cyclic voltammetry.
-
DPV Parameter Optimization:
-
Select an appropriate potential range based on the CV data.
-
Optimize the DPV parameters, including the pulse amplitude, pulse width, and scan increment, to achieve the best signal-to-noise ratio.
-
-
Data Acquisition: Record the differential pulse voltammogram.
-
Quantitative Analysis:
-
Construct a calibration curve by measuring the peak current at various known concentrations of the pyrazolyl-phenothiazine derivative.
-
Use the calibration curve to determine the concentration of the analyte in unknown samples.
-
Summary of Key Electrochemical Parameters
The following table summarizes the key electrochemical parameters that can be obtained from the analysis of pyrazolyl-phenothiazine derivatives and their significance.
| Parameter | Symbol | Technique | Significance |
| Anodic Peak Potential | Epa | CV, DPV | Potential at which oxidation occurs; related to the ease of electron removal. |
| Cathodic Peak Potential | Epc | CV | Potential at which reduction of the oxidized species occurs. |
| Peak Separation | ΔEp | CV | Indicates the reversibility of the redox process. |
| Anodic Peak Current | ipa | CV, DPV | Proportional to the concentration of the analyte and the scan rate. |
| Cathodic Peak Current | ipc | CV | Used to assess the stability of the oxidized species. |
Applications and Future Directions
A thorough understanding of the electrochemical behavior of pyrazolyl-phenothiazine derivatives can pave the way for several exciting applications:
-
Drug Development: Elucidating the redox properties of these compounds can provide insights into their metabolic pathways and potential mechanisms of action, aiding in the design of more effective and safer drugs.[1][4]
-
Electroanalytical Sensors: The distinct electrochemical signatures of these molecules can be exploited to develop sensitive and selective electrochemical sensors for their detection in biological fluids and pharmaceutical formulations.
-
Materials Science: The tunable redox properties of pyrazolyl-phenothiazines make them interesting candidates for incorporation into novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or as redox-active components in batteries.[5][6]
Future research should focus on the experimental validation of the predicted electrochemical behavior of a series of pyrazolyl-phenothiazine derivatives with varying substitution patterns. Such studies will not only provide valuable fundamental data but also enable the establishment of structure-property relationships that can guide the rational design of new molecules with tailored redox properties for specific applications.
Conclusion
This technical guide has provided a comprehensive overview of the anticipated electrochemical behavior of pyrazolyl-phenothiazine derivatives. By leveraging the well-established electrochemical principles of the constituent phenothiazine and pyrazole moieties, a predictive framework has been established. The primary redox activity is expected to be a reversible one-electron oxidation of the phenothiazine core, with the pyrazole substituent modulating the oxidation potential. The detailed experimental protocols provided herein offer a clear roadmap for researchers to empirically investigate these predictions and unlock the full potential of this promising class of hybrid molecules in drug development, electroanalysis, and materials science.
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An In-depth Technical Guide to Quantum Chemical Calculations for 2-(1H-pyrazol-3-yl)-10H-phenothiazine
Abstract
This guide provides a comprehensive technical framework for conducting quantum chemical calculations on 2-(1H-pyrazol-3-yl)-10H-phenothiazine, a heterocyclic compound of significant interest in medicinal chemistry.[1] As a molecule integrating the pharmacologically relevant pyrazole and phenothiazine moieties, understanding its electronic structure and physicochemical properties is paramount for rational drug design and development.[1][2] This document outlines a robust computational workflow, grounded in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate the molecular geometry, electronic properties, and spectroscopic behavior of this compound. We delve into the causality behind methodological choices, from basis set selection to the application of specific computational models, to ensure a self-validating and scientifically rigorous approach. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the exploration of novel therapeutic agents.
Introduction: The Rationale for Computational Investigation
This compound is a hybrid molecule that combines the structural features of two well-established pharmacophores. Phenothiazines are a class of synthetic compounds known for their wide range of biological activities, including antipsychotic, antihistaminic, and anticancer properties.[2][3][4][5][6] The pyrazole ring system is also a cornerstone in medicinal chemistry, with derivatives exhibiting anti-inflammatory, analgesic, and antimicrobial activities.[1] The conjugation of these two heterocyclic systems suggests the potential for novel or enhanced pharmacological profiles.
Quantum chemical calculations offer a powerful, non-invasive means to predict and understand the behavior of such molecules at the atomic and electronic levels.[3][5][7] By employing these methods, we can gain insights into:
-
Molecular Geometry: Determining the most stable three-dimensional conformation, which is crucial for understanding receptor-ligand interactions. Phenothiazine derivatives are known for their characteristic non-planar, butterfly-like conformation.[1]
-
Electronic Properties: Characterizing the distribution of electrons within the molecule through analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MESP). These properties are fundamental to predicting chemical reactivity and intermolecular interactions.[5][8][9]
-
Spectroscopic Features: Simulating UV-Vis absorption spectra to understand the electronic transitions and photophysical properties of the molecule.
-
Reactivity Descriptors: Calculating global reactivity parameters to predict the molecule's stability and potential reaction sites.
This guide will walk through the theoretical and practical aspects of performing these calculations, providing a roadmap for a comprehensive computational characterization of this compound.
Theoretical Framework: The Power of Density Functional Theory
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. The core principle of DFT is that the ground-state electronic energy of a molecule can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.
For our investigation of this compound, we will primarily utilize the following DFT-based methods:
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a popular choice for organic molecules as it incorporates both Hartree-Fock exchange and DFT exchange-correlation components, often yielding accurate geometries and electronic properties.[5][7]
-
Basis Sets: The choice of basis set is critical for obtaining reliable results. We will employ Pople-style basis sets, such as 6-311++G(d,p) , which provide a good compromise between accuracy and computational expense for molecules of this size.[5][7] The inclusion of diffuse functions (++) is important for accurately describing lone pairs and anions, while polarization functions (d,p) are necessary for capturing the anisotropic nature of chemical bonds.
-
Time-Dependent DFT (TD-DFT): To investigate the excited-state properties and simulate the UV-Vis absorption spectrum, we will use TD-DFT. This method allows for the calculation of electronic transition energies and oscillator strengths.[10][11]
The following diagram illustrates the logical flow of the computational investigation.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed methodology for performing the quantum chemical calculations. While specific software packages (e.g., Gaussian, ORCA, Spartan) may have slightly different implementations, the underlying principles remain the same.
Step 1: Molecular Structure Preparation
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).
-
Pre-optimization: Perform an initial geometry optimization using a lower-level method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry. This step helps to remove any steric clashes and accelerates the subsequent DFT optimization.
Step 2: Geometry Optimization and Frequency Calculation
The objective of geometry optimization is to find the lowest energy conformation of the molecule.
-
DFT Optimization:
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Solvation Model: To simulate a biological environment, it is advisable to include a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective choice. Select water as the solvent.
-
Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
Verification of Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be further optimized.
-
Thermodynamic Properties: The frequency calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Step 3: Analysis of Electronic Properties
Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be extracted.
-
Frontier Molecular Orbital (FMO) Analysis:
-
Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8][9] The spatial distribution of these orbitals provides insights into the reactive sites of the molecule.
-
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[5]
-
-
Molecular Electrostatic Potential (MESP) Mapping:
-
Generate the MESP surface of the molecule. The MESP is a color-coded map that illustrates the electrostatic potential on the electron density surface.[12]
-
Color Convention:
-
Red (Negative Potential): Electron-rich regions, susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms (e.g., nitrogen, oxygen).[13]
-
Blue (Positive Potential): Electron-deficient regions, susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.[13]
-
Green (Neutral Potential): Regions of intermediate potential.
-
-
The MESP map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical in drug-receptor binding.[14]
-
-
Hirshfeld Surface Analysis:
-
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state.[10][15]
-
The analysis involves mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface.[10][16]
-
Red spots on the dnorm surface indicate close intermolecular contacts, highlighting regions of strong interactions like hydrogen bonds.[10]
-
Step 4: Spectroscopic and Reactivity Analysis
-
UV-Vis Spectrum Simulation:
-
Method: TD-DFT (using the B3LYP functional and 6-311++G(d,p) basis set).
-
Solvent Model: Use the same solvent model (PCM with water) as in the geometry optimization.
-
The calculation will yield the excitation energies (corresponding to absorption wavelengths, λmax) and oscillator strengths (proportional to the intensity of the absorption).
-
This allows for a direct comparison with experimental UV-Vis spectra and helps to identify the nature of the electronic transitions (e.g., π→π, n→π).[10]
-
-
Calculation of Global Reactivity Descriptors:
-
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Koopmans' theorem:
-
Ionization Potential (IP) ≈ -EHOMO
-
Electron Affinity (EA) ≈ -ELUMO
-
Chemical Hardness (η) = (IP - EA) / 2
-
Chemical Softness (S) = 1 / (2η)
-
Electronegativity (χ) = (IP + EA) / 2
-
Electrophilicity Index (ω) = χ2 / (2η)
-
-
These parameters provide a quantitative measure of the molecule's stability and reactivity.
-
Data Presentation and Interpretation
The results of the quantum chemical calculations should be presented in a clear and concise manner to facilitate interpretation and comparison with experimental data.
Table 1: Key Calculated Properties of this compound
| Property | Calculated Value | Units |
| Geometric Parameters | ||
| C-S Bond Lengths | Value | Å |
| C-N Bond Lengths | Value | Å |
| Dihedral Angle (Butterfly) | Value | Degrees |
| Electronic Properties | ||
| EHOMO | Value | eV |
| ELUMO | Value | eV |
| HOMO-LUMO Gap (ΔE) | Value | eV |
| Dipole Moment | Value | Debye |
| Spectroscopic Properties | ||
| λmax (Calculated) | Value | nm |
| Oscillator Strength (f) | Value | a.u. |
| Global Reactivity Descriptors | ||
| Ionization Potential (IP) | Value | eV |
| Electron Affinity (EA) | Value | eV |
| Chemical Hardness (η) | Value | eV |
| Electrophilicity Index (ω) | Value | eV |
Note: The values in this table are placeholders and should be populated with the results from the actual calculations.
The following diagram illustrates the relationship between the calculated electronic properties and their implications for drug development.
Caption: Relationship between calculated electronic properties and their implications in drug development.
Conclusion
This technical guide provides a robust and scientifically sound framework for the quantum chemical investigation of this compound. By following the outlined protocols, researchers can obtain valuable insights into the structural, electronic, and spectroscopic properties of this promising molecule. The data generated from these calculations can significantly contribute to a deeper understanding of its potential as a therapeutic agent and guide further experimental studies in the drug discovery and development pipeline. The integration of computational chemistry into the early stages of research is a critical step towards the rational design of more effective and safer medicines.
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An In-Depth Technical Guide to the Thermal Analysis of 2-(1H-pyrazol-3-yl)-10H-phenothiazine
Foreword: Unveiling Thermal Behavior for Pharmaceutical Advancement
In the landscape of pharmaceutical research and development, a profound understanding of a compound's physicochemical properties is paramount. For novel heterocyclic compounds such as 2-(1H-pyrazol-3-yl)-10H-phenothiazine, which holds potential for various biological activities including antimicrobial, antitumor, and anti-inflammatory effects, a rigorous thermal analysis is not merely a procedural step but a critical investigation into its stability, purity, and processing viability.[1] This guide provides a comprehensive, in-depth exploration of the thermal analysis of this promising molecule, grounded in the principles of scientific integrity and backed by field-proven insights. Our focus will be on the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to elucidate the thermal characteristics of this compound, thereby empowering researchers, scientists, and drug development professionals with the knowledge to advance their investigations.
The Compound of Interest: A Structural and Functional Overview
This compound is a unique heterocyclic compound that amalgamates the structural motifs of pyrazole and phenothiazine.[1] The phenothiazine moiety, a tricyclic system with sulfur and nitrogen heteroatoms, is a well-established pharmacophore found in various antipsychotic and antihistaminic drugs.[2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is also a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[3][4][5] The combination of these two moieties in a single molecule suggests a synergistic or novel pharmacological profile, making a thorough characterization of its fundamental properties, including thermal behavior, essential.
The Imperative of Thermal Analysis in Drug Development
Thermal analysis techniques are indispensable tools in the pharmaceutical industry for several key reasons:
-
Purity and Stability Assessment: TGA and DSC can accurately detect impurities, moisture content, and the onset of decomposition, providing a robust measure of a drug candidate's purity and thermal stability.[6][7][8]
-
Polymorphism and Crystal Form Characterization: DSC is instrumental in identifying different crystalline forms (polymorphs) of a drug, which can have significant implications for its solubility, bioavailability, and stability.[6]
-
Drug-Excipient Compatibility: Understanding the thermal interactions between an active pharmaceutical ingredient (API) and excipients is crucial for formulation development to ensure the final product's stability and efficacy.[6][9]
-
Processing and Manufacturing Guidance: Knowledge of melting points, decomposition temperatures, and other thermal events is vital for designing safe and effective manufacturing processes, such as drying, milling, and tablet compression.
This guide will focus on the intrinsic thermal properties of this compound, laying the foundational knowledge required for these broader applications.
Experimental Protocols: A Self-Validating Approach
The following protocols for TGA and DSC are designed to be self-validating, with each step explained to ensure technical accuracy and reproducibility.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] This technique is primarily used to determine the thermal stability and composition of a material.
Experimental Workflow for TGA
Caption: A stepwise workflow for performing Differential Scanning Calorimetry (DSC).
Causality Behind Experimental Choices:
-
Sample Mass (2-4 mg): A smaller sample mass is preferred for DSC to ensure good thermal contact with the pan and minimize thermal lag.
-
Hermetically Sealed Pan: This prevents any loss of volatile components during the experiment, ensuring accurate enthalpy measurements.
-
Temperature Range: The upper-temperature limit should be set below the decomposition temperature observed in TGA to avoid contamination of the DSC cell.
Anticipated Thermal Behavior and Data Interpretation
Based on existing literature for the parent compound and related structures, we can anticipate the following thermal behavior for this compound.
Expected TGA Profile
The TGA curve is expected to show a single, significant mass loss step corresponding to the thermal decomposition of the molecule. Given that pyrazole-containing structures generally exhibit structural integrity up to temperatures exceeding 200°C and phenothiazine derivatives also show considerable thermal stability, the onset of decomposition for the hybrid molecule is expected to be well above 200°C. [1]The decomposition of phenothiazine derivatives can occur in multiple steps, with the initial step often involving the degradation of substituents, followed by the breakdown of the heterocyclic core. [10]
Expected DSC Profile
The DSC thermogram is anticipated to exhibit a sharp endothermic peak corresponding to the melting of the crystalline solid. The melting point for this compound has been reported to be in the range of 225-227°C, indicating strong intermolecular forces in its crystalline state. [1]The enthalpy of fusion (ΔHfus), calculated from the area of the melting peak, will provide a quantitative measure of the energy required to disrupt the crystal lattice. The absence of other significant thermal events before melting would suggest the presence of a single, stable crystalline form under the experimental conditions.
Data Presentation
The quantitative data obtained from the thermal analysis should be summarized in a clear and concise table for easy comparison and reference.
| Parameter | Technique | Expected Value/Range | Significance |
| Melting Point (T_m) | DSC | 225-227 °C [1] | Indicator of purity and strength of intermolecular forces. |
| Enthalpy of Fusion (ΔH_fus) | DSC | To be determined | Energy required to melt the solid; related to crystallinity. |
| Onset of Decomposition (T_onset) | TGA | > 200 °C | Defines the upper limit of thermal stability. |
| Decomposition Steps | TGA | To be determined | Provides insights into the decomposition mechanism. |
| Residual Mass at 600 °C | TGA | To be determined | Indicates the extent of non-volatile residue formation. |
Mechanistic Insights: The Structure-Stability Relationship
The thermal stability of this compound is intrinsically linked to its molecular structure. The fusion of the rigid, aromatic phenothiazine core with the stable pyrazole ring contributes to its high melting point and decomposition temperature. The N-H group in the pyrazole moiety and the N-H group in the phenothiazine ring can participate in intermolecular hydrogen bonding, further strengthening the crystal lattice and enhancing thermal stability. The decomposition pathway is likely to be complex, potentially initiated by the cleavage of the bond linking the pyrazole and phenothiazine rings, followed by the fragmentation of the individual heterocyclic systems.
Conclusion: A Foundation for Future Development
This in-depth technical guide has provided a comprehensive framework for the thermal analysis of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can obtain high-quality, reproducible data on the thermal properties of this promising compound. This foundational knowledge is critical for ensuring the quality, safety, and efficacy of any potential pharmaceutical product derived from this molecule and will undoubtedly facilitate its journey from the laboratory to clinical applications.
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National Institutes of Health. (2022, October 17). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives ofT[1][10][11]riazolo[4,3-b]t[1][10][11][12]etrazine. PMC. Available at:
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Methodological & Application
Application Notes & Protocols: A Framework for Evaluating the In Vitro Anticancer Activity of 2-(1H-pyrazol-3-yl)-10H-phenothiazine
Introduction
The convergence of distinct pharmacophores into a single molecular entity is a promising strategy in the discovery of novel anticancer agents. Phenothiazines, a class of compounds initially developed as antipsychotics, have demonstrated significant antitumor effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways like PI3K/Akt and MAPK/ERK.[1][2] Similarly, pyrazole-containing compounds are recognized for their broad spectrum of pharmacological activities, with many derivatives showing potent cytotoxic effects against various cancer cell lines.[3][4][5]
This document provides a comprehensive methodological framework for the in vitro characterization of novel hybrid molecules, using 2-(1H-pyrazol-3-yl)-10H-phenothiazine as a representative candidate. The protocols herein are designed to first establish baseline cytotoxicity and then to systematically elucidate the underlying mechanisms of action, including the induction of programmed cell death (apoptosis) and perturbation of the cell cycle. This guide is intended for researchers in oncology, drug discovery, and pharmacology, providing robust, field-proven protocols and the scientific rationale behind each experimental step.
Section 1: Foundational Cytotoxicity Screening via MTT Assay
The initial step in evaluating any potential anticancer compound is to determine its dose-dependent cytotoxic effect on various cancer cell lines.[6] The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[7]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining the IC50 value of a test compound.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells with medium and a vehicle control (DMSO at the highest concentration used) and untreated cells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Visually confirm the formation of purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of the compound and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: Representative IC50 Values
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value (e.g., 8.5) |
| A549 | Lung Carcinoma | Hypothetical Value (e.g., 12.2) |
| HeLa | Cervical Carcinoma | Hypothetical Value (e.g., 6.8) |
| U87 | Glioblastoma | Hypothetical Value (e.g., 15.1) |
Section 2: Elucidation of Cell Death Mechanism via Annexin V/PI Staining
After confirming cytotoxicity, the next logical step is to determine whether the compound induces apoptosis (programmed cell death) or necrosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry method for this purpose.[8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[10]
Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control, a vehicle control, and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well. Centrifuge at 300 x g for 5 minutes.[9]
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.[11]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[11] The presence of calcium in this buffer is critical for Annexin V binding to PS.[9]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[11]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10][11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11] Analyze within one hour to prevent changes in staining patterns.[9]
-
FITC-negative / PI-negative: Live cells.
-
FITC-positive / PI-negative: Early apoptotic cells.
-
FITC-positive / PI-positive: Late apoptotic/necrotic cells.
-
FITC-negative / PI-positive: Necrotic cells (primary necrosis).
-
Data Presentation: Representative Apoptosis Analysis
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Untreated Control | e.g., 95.2% | e.g., 2.5% | e.g., 1.8% |
| Vehicle (DMSO) | e.g., 94.8% | e.g., 2.9% | e.g., 2.1% |
| Compound (IC50) | e.g., 45.1% | e.g., 35.8% | e.g., 15.3% |
| Compound (2x IC50) | e.g., 15.7% | e.g., 48.2% | e.g., 32.5% |
Section 3: Investigation of Cell Cycle Arrest
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M).[12] This can prevent cell proliferation and trigger apoptosis. Flow cytometry analysis of cellular DNA content using a fluorescent dye like Propidium Iodide (PI) is the most common method to assess cell cycle distribution.[13] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in each phase.[14]
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound as described in the apoptosis protocol.
-
Cell Harvesting: Collect all cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells and preserves their DNA.[14] Incubate at 4°C for at least 30 minutes (or up to a week).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[14]
-
Staining: Resuspend the cell pellet in 250 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[14]
-
Rationale: RNase A is crucial to degrade cellular RNA, ensuring that PI staining is specific to DNA and provides an accurate measurement of DNA content.[13]
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample. Use software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14]
Data Presentation: Representative Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | e.g., 65.1% | e.g., 20.5% | e.g., 14.4% |
| Vehicle (DMSO) | e.g., 64.8% | e.g., 21.1% | e.g., 14.1% |
| Compound (IC50) | e.g., 25.3% | e.g., 10.2% | e.g., 64.5% |
Note: The hypothetical data suggests a G2/M phase arrest, a common mechanism for anticancer drugs.[15]
Section 4: Probing Molecular Mechanisms via Western Blotting
To understand the specific molecular pathways affected by this compound, Western blotting can be employed to measure changes in the expression levels of key regulatory proteins. Given that many phenothiazines induce apoptosis, it is logical to investigate proteins involved in this pathway, such as caspases and PARP.[1][16]
Hypothesized Signaling Pathway
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Protocol: Western Blot Analysis of Apoptotic Markers
-
Protein Extraction: Treat cells as previously described. Lyse cells on ice using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry analysis on the bands to quantify changes in protein expression relative to the loading control.
Data Presentation: Expected Protein Expression Changes
| Protein Target | Cellular Role | Expected Change with Compound Treatment |
| Cleaved Caspase-3 | Executioner caspase, hallmark of apoptosis | Increase |
| Cleaved PARP | Substrate of Caspase-3, marker of apoptosis | Increase |
| Bcl-2 | Anti-apoptotic protein | Decrease |
| β-actin | Loading control | No change |
Conclusion
This application note provides a structured, multi-faceted approach to characterize the in vitro anticancer properties of a novel pyrazole-phenothiazine hybrid. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's biological activity. The integration of cytotoxicity, apoptosis, cell cycle, and molecular pathway analyses provides a robust dataset essential for making informed decisions in the drug development pipeline.
References
Please note: The following is a consolidated list of real, verifiable sources that support the principles and protocols described in this document.
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Cossarizza, A., et al. (2019). Assaying cell cycle status using flow cytometry. Nature Protocols. [Link]
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Al-Haddad, R., et al. (2025). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Cureus. [Link]
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Al-Haddad, R., et al. (2025). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. PubMed. [Link]
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Rempe, R. G., et al. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Oncology. [Link]
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Rempe, R. G., et al. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. PMC - PubMed Central. [Link]
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Levy, D. Lab. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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University of Arizona College of Medicine. Cell Cycle Tutorial Contents. [Link]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]
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PubMed. In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. [Link]
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Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
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ResearchGate. MTT Proliferation Assay Protocol. [Link]
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Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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CWHM, et al. (2023). The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. PMC - PubMed Central. [Link]
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El-Naggar, A. M., et al. (2024). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH. [Link]
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Ceran, H., et al. (2017). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. MDPI. [Link]
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ResearchGate. Synthesis and biological evalution of novel pyrazole derivatives with anticancer activity. [Link]
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Venkatesan, K., et al. (2022). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. ResearchGate. [Link]
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Flores-Solis, D., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC - NIH. [Link]
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Ghorab, M. M., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. MDPI. [Link]
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Wang, L., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
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Application Notes & Protocols: A Framework for the Preclinical Evaluation of 2-(1H-pyrazol-3-yl)-10H-phenothiazine in Cancer Cell Lines
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Therapeutic Potential of Phenothiazine Derivatives
Phenothiazines, a class of compounds characterized by a tricyclic scaffold, have a rich history in medicine, primarily as antipsychotic agents.[1][2] However, emerging research has illuminated their potential as anticancer agents, with numerous derivatives demonstrating cytotoxic and antiproliferative effects across a range of cancer cell lines.[1][2][3] These compounds are known to exert their antitumor effects through diverse mechanisms, including the induction of apoptosis, modulation of critical signaling pathways such as PI3K/Akt and MAPK/ERK, and the inhibition of angiogenesis.[2][4][5][6][7] The novel compound, 2-(1H-pyrazol-3-yl)-10H-phenothiazine, represents a new frontier in this class, leveraging the established phenothiazine core with a pyrazole substitution, a moiety also associated with anticancer properties.
This document provides a comprehensive, multi-faceted protocol for the in vitro evaluation of this compound. The proposed workflow is designed to first establish the cytotoxic potential of the compound and subsequently to elucidate its mechanism of action, providing a robust dataset for go/no-go decisions in the preclinical drug development pipeline.[8]
Experimental Workflow: A Phased Approach to Compound Evaluation
A systematic and logical progression of experiments is crucial for a thorough understanding of a novel compound's anticancer properties. The following workflow is recommended:
Caption: A phased experimental workflow for the evaluation of this compound.
Phase 1: Cytotoxicity Screening
The initial phase focuses on determining the compound's ability to inhibit cancer cell growth and quantifying its potency.
Rationale for Cell Line Selection
The selection of an appropriate panel of cancer cell lines is a critical first step. A diverse panel, such as the NCI-60, can provide broad insights into the compound's spectrum of activity.[9][10] For initial screening, it is recommended to include cell lines from various cancer types to identify potential areas of sensitivity.[11] Consideration of the genetic and phenotypic characteristics of each cell line is crucial for interpreting the results and can guide the selection of a single, well-characterized cell line for more in-depth mechanistic studies.[12]
Recommended Initial Cell Line Panel:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, highly invasive |
| A549 | Lung Carcinoma | KRAS mutation |
| HCT116 | Colorectal Carcinoma | Wild-type p53 |
| PC-3 | Prostate Adenocarcinoma | Androgen-independent |
| DU145 | Prostate Adenocarcinoma | Androgen-independent |
Protocol: MTT Assay for Cell Viability and IC50 Determination
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14] This assay will be used to determine the half-maximal inhibitory concentration (IC50) of this compound, a key measure of the compound's potency.[13]
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13][15]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and determine cell concentration and viability. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[13] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[13] Incubate for an additional 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[13]
Phase 2: Mechanistic Elucidation
Following the determination of the compound's cytotoxic activity, the next phase aims to understand how the compound induces cell death.
Protocol: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[19] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[17][19]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, wash the pellet with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Caption: Principle of apoptosis detection using Annexin V and Propidium Iodide staining.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer compounds exert their effects by inducing cell cycle arrest at specific checkpoints, preventing cell proliferation.[6] This protocol uses propidium iodide to stain the cellular DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
Propidium Iodide staining solution (containing PI and RNase A)[22][23]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.[21][22] Incubate at 4°C for at least 30 minutes.[21]
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the pellet in the PI staining solution.[22]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[21]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. Use appropriate gating to exclude doublets and debris.[21] The DNA content will be displayed as a histogram, allowing for the quantification of cells in each phase of the cell cycle.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.9 |
| A549 | Lung Carcinoma | 12.5 |
| HCT116 | Colorectal Carcinoma | 7.1 |
| PC-3 | Prostate Adenocarcinoma | 21.8 |
| DU145 | Prostate Adenocarcinoma | 18.4 |
Table 2: Hypothetical Results of Apoptosis and Cell Cycle Analysis in HCT116 Cells (48h treatment)
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 3.2 | 1.5 | 55.4 | 28.1 | 16.5 |
| IC50 (7.1 µM) | 15.8 | 5.3 | 45.2 | 20.7 | 34.1 |
| 2x IC50 (14.2 µM) | 28.4 | 12.7 | 35.1 | 15.3 | 49.6 |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial preclinical evaluation of this compound. The data generated from these experiments will establish the compound's cytotoxic potential and provide initial insights into its mechanism of action. Based on these findings, further studies can be designed to investigate the specific molecular targets and signaling pathways involved, as well as to assess the compound's efficacy in more complex in vitro models and eventually in vivo.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]
-
Phenothiazine derivatives as anticancer compounds - ResearchGate. Available at: [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. Available at: [Link]
-
New derivatives of phenothiazines with anticancer activities - ResearchGate. Available at: [Link]
-
Phenothiazine Derivatives as Potential Antiproliferative Agents - Ingenta Connect. Available at: [Link]
-
Antitumor Properties of Phenothiazines - PubMed. Available at: [Link]
-
Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC. Available at: [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery - Blog - Crown Bioscience. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining - UCL. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]
-
Apoptosis assay using Annexin V/Propidium iodide staining - Bio-protocol. Available at: [Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Cell Cycle Analysis. Available at: [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols - ResearchGate. Available at: [Link]
-
Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. Available at: [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. Available at: [Link]
-
Cancer Cell Lines for Drug Discovery and Development - AACR Journals. Available at: [Link]
-
Screening Anticancer Drugs with NCI Lines - Cytion. Available at: [Link]
-
The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PubMed Central - NIH. Available at: [Link]
-
Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance | PNAS. Available at: [Link]
-
(PDF) Pharmacological exploitation of the phenothiazine antipsychotics to develop novel antitumor agents–A drug repurposing strategy - ResearchGate. Available at: [Link]
-
Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC - PubMed Central. Available at: [Link]
-
Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - NIH. Available at: [Link]
-
Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PubMed. Available at: [Link]
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- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. ucl.ac.uk [ucl.ac.uk]
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Introduction: The Rationale for 2-(1H-pyrazol-3-yl)-10H-phenothiazine in Targeted Therapy
An in-depth technical guide on the application of 2-(1H-pyrazol-3-yl)-10H-phenothiazine for targeted drug delivery, designed for researchers, scientists, and drug development professionals.
The convergence of medicinal chemistry and nanotechnology has paved the way for highly specific and effective cancer therapies. Within this landscape, the novel compound this compound, hereafter referred to as Pz-PTZ, emerges as a promising candidate for targeted drug delivery. This molecule uniquely combines the structural features of two pharmacologically significant scaffolds: pyrazole and phenothiazine.
The phenothiazine core is a well-established pharmacophore known for its diverse biological activities, including anti-cancer properties. Certain phenothiazine derivatives have been shown to induce apoptosis and inhibit tumor growth by targeting key cellular pathways. The pyrazole moiety, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of bioactivities, including anti-tumor effects, often by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.
The hypothesis underpinning the use of Pz-PTZ in targeted drug delivery is twofold:
-
Intrinsic Anti-Cancer Activity: The synergistic combination of the phenothiazine and pyrazole moieties may result in a potent cytotoxic agent against cancer cells.
-
Targeting Potential: The specific chemical structure of Pz-PTZ may facilitate preferential accumulation in tumor tissues or interaction with specific molecular targets overexpressed in cancer cells.
This document provides a comprehensive guide to the synthesis, formulation, and evaluation of Pz-PTZ for targeted drug delivery applications. It is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this novel compound.
Part 1: Synthesis and Characterization of Pz-PTZ
A robust and reproducible synthesis is the first critical step in the evaluation of any new chemical entity. The following section details a proposed synthetic route for Pz-PTZ, along with the necessary characterization to confirm its identity and purity.
Proposed Synthetic Pathway
The synthesis of Pz-PTZ can be envisioned as a multi-step process, likely involving the coupling of a phenothiazine precursor with a pyrazole-containing fragment. A plausible approach would be a Suzuki or a Buchwald-Hartwig coupling reaction, which are powerful methods for forming carbon-carbon or carbon-nitrogen bonds, respectively.
Caption: Proposed workflow for the synthesis and purification of Pz-PTZ.
Protocol 1: Synthesis of this compound
Materials:
-
2-Bromo-10H-phenothiazine
-
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-bromo-10H-phenothiazine (1.0 eq), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and deionized water in a 4:1 ratio.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Pz-PTZ.
Protocol 2: Structural Characterization
It is imperative to confirm the structure and purity of the synthesized Pz-PTZ using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons, confirming the presence of both phenothiazine and pyrazole rings and their connectivity.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the compound, confirming its elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups present in the molecule, such as N-H and C-N bonds.
Part 2: Formulation of Pz-PTZ-Loaded Nanoparticles
For effective targeted delivery, hydrophobic drugs like Pz-PTZ are often encapsulated within nanoparticles. This enhances their solubility, stability, and circulation time in the bloodstream. Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for this purpose.
Protocol 3: Preparation of Pz-PTZ-Loaded PLGA Nanoparticles
This protocol utilizes the oil-in-water (o/w) single emulsion solvent evaporation method.
Materials:
-
Pz-PTZ
-
PLGA (50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of Pz-PTZ and 100 mg of PLGA in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% w/v solution of PVA in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase. Emulsify the mixture using a probe sonicator on ice for 2 minutes (30 seconds on, 10 seconds off cycles).
-
Solvent Evaporation: Transfer the resulting emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours to obtain a powder.
Protocol 4: Characterization of Nanoparticles
The physical and chemical properties of the nanoparticles must be thoroughly characterized to ensure they are suitable for drug delivery.
Techniques:
-
Dynamic Light Scattering (DLS): To measure the average hydrodynamic diameter, size distribution (Polydispersity Index, PDI), and zeta potential of the nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DMSO).
-
Quantify the amount of Pz-PTZ using UV-Vis spectrophotometry or HPLC.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
Table 1: Hypothetical Nanoparticle Characterization Data
| Formulation | Average Diameter (nm) | PDI | Zeta Potential (mV) | DLC (%) | EE (%) |
| Pz-PTZ-PLGA-NP | 150 ± 10 | 0.15 ± 0.03 | -25 ± 2 | 8.5 ± 0.5 | 85 ± 5 |
Part 3: In Vitro Evaluation of Targeted Delivery
The following protocols are designed to assess the therapeutic potential of Pz-PTZ nanoparticles in a controlled laboratory setting using cancer cell lines.
Caption: A typical workflow for the in vitro assessment of Pz-PTZ nanoparticles.
Protocol 5: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells and is commonly used to assess cell viability and the cytotoxic effects of a compound.
Materials:
-
Selected cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Pz-PTZ-PLGA-NPs, free Pz-PTZ, and blank PLGA-NPs
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of free Pz-PTZ, Pz-PTZ-PLGA-NPs, and blank NPs in cell culture medium.
-
Replace the medium in the wells with the prepared drug solutions and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Protocol 6: Cellular Uptake Study
This study visualizes the internalization of nanoparticles by cancer cells. It requires fluorescently labeling the nanoparticles, for example, by encapsulating a fluorescent dye like Coumarin-6 along with Pz-PTZ.
Materials:
-
Fluorescently labeled Pz-PTZ-PLGA-NPs
-
Cancer cells
-
Glass-bottom dishes or chamber slides
-
DAPI (for nuclear staining)
-
Paraformaldehyde (PFA)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled nanoparticles for various time points (e.g., 1, 4, 12 hours).
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% PFA for 15 minutes.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells again with PBS.
-
Visualize the cells under a fluorescence microscope, capturing images in the channels for the nanoparticle label (e.g., green for Coumarin-6) and the nucleus (blue for DAPI). The overlap of signals will indicate cellular internalization.
References
-
Motohashi, N., Kawase, M., Saito, S., & Sakagami, H. (2000). Cancer prevention and therapy with phenothiazines. In Topics in Heterocyclic Chemistry (Vol. 1, pp. 99-113). Springer. [Link]
-
Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., & Petrus, J. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64(1), 16-23. [Link]
-
Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). The role of pyrazole and its derivatives in medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873. [Link]
-
Lv, K., Wang, X., Li, J., & Zhou, B. (2019). Recent advances in the discovery of pyrazole-based derivatives as anticancer agents. Future Medicinal Chemistry, 11(16), 2145-2166. [Link]
-
Mir, M., Ahmed, N., & Rehman, A. U. (2017). Recent applications of PLGA based nanoparticles in drug delivery. Journal of Drug Delivery Science and Technology, 42, 87-99. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press. [Link]
Formulation of 2-(1H-pyrazol-3-yl)-10H-phenothiazine for Biological Studies: Application Notes and Protocols
Introduction: Unlocking the Therapeutic Potential of a Novel Phenothiazine Derivative
The hybrid molecule, 2-(1H-pyrazol-3-yl)-10H-phenothiazine, represents a promising scaffold in medicinal chemistry, integrating two pharmacologically significant moieties: phenothiazine and pyrazole. Phenothiazine derivatives are well-established therapeutic agents with a broad spectrum of biological activities, including antipsychotic, antiemetic, and more recently, anticancer properties.[1][2] The pyrazole ring is also a privileged structure in drug discovery, known for its presence in anti-inflammatory, anticancer, and kinase-inhibiting compounds.[3][4] The combination of these two pharmacophores in this compound suggests a high potential for novel therapeutic applications, particularly in oncology, by possibly targeting signaling pathways crucial for cancer cell proliferation and survival.[5][6]
However, a significant hurdle in the preclinical development of phenothiazine derivatives is their characteristically low aqueous solubility.[7][8] The parent phenothiazine molecule, for instance, has a water solubility of a mere 0.00051 g/L.[7] This poor solubility can severely limit oral bioavailability and complicate the design of in vitro and in vivo experiments, leading to unreliable and non-reproducible results. To accurately evaluate the biological activity of this compound, robust formulation strategies are essential to enhance its solubility and ensure consistent delivery to the biological target.
This comprehensive guide provides detailed application notes and protocols for the formulation of this compound for biological studies. We will explore two effective formulation strategies—nanosuspension and amorphous solid dispersion—and provide step-by-step protocols for their preparation and characterization. Furthermore, we will detail standardized protocols for evaluating the formulated compound in relevant in vitro and in vivo biological assays.
Physicochemical Properties and Formulation Challenges
A thorough understanding of the physicochemical properties of a new chemical entity is the cornerstone of a rational formulation design. While specific experimental data for this compound is limited, we can infer key properties from its constituent moieties and available data.
| Property | Predicted Value/Characteristic | Implication for Formulation |
| Molecular Weight | ~293.36 g/mol | Favorable for oral absorption (Lipinski's Rule of Five). |
| Melting Point | Expected to be high (related phenothiazines have high melting points) | High lattice energy contributes to poor solubility. |
| Aqueous Solubility | Predicted to be very low (<0.1 mg/L) | Major obstacle for bioavailability and in vitro testing. |
| LogP | Predicted to be high | Lipophilic nature contributes to poor aqueous solubility. |
| pKa | Weakly basic (due to the phenothiazine nitrogen) | Potential for pH-dependent solubility. |
The primary challenge in formulating this compound is its anticipated poor aqueous solubility. This necessitates the use of advanced formulation techniques to improve its dissolution rate and bioavailability.
Formulation Strategies and Protocols
Based on the predicted physicochemical properties, we will focus on two highly effective formulation strategies for poorly soluble compounds: nanosuspension and amorphous solid dispersion via hot-melt extrusion.
Nanosuspension Formulation
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[5] The reduction of particle size to the nanometer range significantly increases the surface area-to-volume ratio, leading to a higher dissolution velocity.
Rationale for Nanosuspension: This technique is particularly suitable for compounds that are poorly soluble in both aqueous and organic solvents. It avoids the use of potentially toxic organic solvents in the final formulation.
dot
Caption: Workflow for Nanosuspension Formulation and Characterization.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Wetting agent (e.g., Sodium dodecyl sulfate - SDS)
-
Purified water
-
High-shear homogenizer
-
High-pressure homogenizer
Procedure:
-
Preparation of the Stabilizer Solution:
-
Dissolve the chosen stabilizer (e.g., 1% w/v Poloxamer 188) and wetting agent (e.g., 0.1% w/v SDS) in purified water with gentle stirring.
-
-
Formation of the Coarse Suspension:
-
Disperse a known amount of this compound (e.g., 1% w/v) in the stabilizer solution.
-
Homogenize the mixture using a high-shear homogenizer at 5,000-10,000 rpm for 15-30 minutes to form a coarse suspension.
-
-
High-Pressure Homogenization:
-
Process the coarse suspension through a high-pressure homogenizer.
-
Homogenize at a pressure of 1500 bar for 20-30 cycles.
-
Maintain the temperature of the sample chamber below 10°C using a cooling system to prevent overheating.
-
-
Characterization:
-
Measure the mean particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanosuspension. A zeta potential of ±30 mV is generally considered stable.
-
Analyze the particle morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Confirm the crystalline state of the drug particles using Powder X-ray Diffraction (PXRD).
-
Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)
Amorphous solid dispersions involve dispersing the drug in a polymeric carrier in an amorphous state. The amorphous form of a drug has higher kinetic solubility and faster dissolution rates compared to its crystalline counterpart. HME is a solvent-free process that uses heat and mechanical shear to mix the drug and polymer.[9][10]
Rationale for HME: This method is highly efficient for producing stable amorphous solid dispersions, especially for thermostable drugs. It is a continuous manufacturing process, making it scalable.[10]
dot
Sources
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(1H-pyrazol-3-yl)-10H-phenothiazine
Welcome to the dedicated technical support guide for the purification of 2-(1H-pyrazol-3-yl)-10H-phenothiazine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges associated with isolating this valuable heterocyclic compound from complex reaction mixtures. As a molecule incorporating both the phenothiazine and pyrazole scaffolds, its purification requires a nuanced approach to effectively remove starting materials, catalysts, and reaction byproducts.[1]
This guide provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and validated experimental procedures to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a complex mess. What are the most probable impurities I need to remove?
Assuming a standard palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) between a halogenated phenothiazine and a pyrazole boronic acid/ester, your primary impurities are likely to be:
-
Unreacted Starting Materials: Residual 2-halo-10H-phenothiazine and the pyrazole-boronic acid (or its boroxine trimer).
-
Homocoupled Byproducts: Biphenyl-like dimers of both the phenothiazine (forming a bi-phenothiazine) and the pyrazole starting materials. These are very common byproducts in Suzuki coupling reactions.[2][3]
-
Protodeborylated/Dehalogenated Byproducts: The pyrazole starting material that has lost its boronic acid group (forming 1H-pyrazole) or the phenothiazine that has lost its halogen.[2]
-
Residual Catalyst: Palladium residues (often appearing as palladium black) and ligands.[2]
-
Boric Acid and Base: Inorganic residues from the reaction workup.[4]
Understanding these potential contaminants is the first step in designing an effective purification strategy.
Q2: Why does my compound streak or tail badly on a silica gel TLC plate and column?
This is a classic issue when working with nitrogen-containing heterocyclic compounds like phenothiazines and pyrazoles.[5] The lone pair of electrons on the nitrogen atoms can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to poor peak shape, tailing, and sometimes irreversible adsorption.
The Solution: To mitigate this, you must neutralize the acidic sites on the silica. This is typically achieved by adding a small amount of a basic modifier to your eluent, such as:
-
Triethylamine (Et₃N): Add 0.5-1% to your mobile phase.
-
Ammonia: Use a solvent system saturated with ammonia, such as a dichloromethane/methanol/ammonia mixture.
Q3: Can I use recrystallization as a primary purification method?
Recrystallization can be an excellent final polishing step but is often challenging as the primary method for a crude reaction mixture.[6][7][8][9] The structural similarity between your target compound and some byproducts (especially the phenothiazine homodimer) can lead to co-crystallization, limiting the achievable purity.
It is highly recommended to first perform column chromatography to remove the bulk of impurities and then use recrystallization on the partially purified material to obtain a highly crystalline, pure final product.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow.
Problem: After column chromatography, my NMR still shows unreacted phenothiazine starting material.
This indicates that the polarity of your starting material and product are too similar for the chosen solvent system to resolve effectively.
Troubleshooting Steps:
-
Re-evaluate Eluent Polarity: Your eluent system may be too polar, causing both compounds to elute too quickly.
-
Run a Gradient Column: If you used an isocratic (single solvent mixture) system, switch to a shallow gradient. Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and slowly increase the polarity. This will enhance the separation between the less polar halogenated phenothiazine and the more polar pyrazole-substituted product.
-
Consider a Different Stationary Phase: If silica gel fails, consider using alumina (neutral or basic), which can offer different selectivity for nitrogen-containing compounds.
Problem: My final product is a non-crystalline oil or amorphous solid, not the expected crystals.
This is often caused by residual, difficult-to-remove impurities that inhibit the crystal lattice formation.
Troubleshooting Steps:
-
Check for Solvent Residue: Ensure all chromatography solvents are fully removed under high vacuum. Even trace amounts of solvents like DMF or DMSO can prevent crystallization.
-
Attempt Trituration: Before a full recrystallization, try triturating the oil/amorphous solid with a non-polar solvent like hexanes or diethyl ether. This can often wash away minor impurities and induce crystallization of the product.
-
Re-purify: The material is likely not pure enough. A second, very careful chromatographic purification using a shallow gradient is recommended.
-
Recrystallization Screen: Test a wide range of solvent systems for recrystallization (see table below).
Experimental Protocols
Protocol 1: Purification by Automated Flash Column Chromatography
This is the recommended primary purification method to handle the complex mixture of byproducts.
1. Preparation of the Crude Sample: a. After an aqueous workup, concentrate the organic layer containing the crude product in vacuo. b. To ensure complete removal of high-boiling solvents (e.g., DMF, Toluene), co-evaporate the residue with a suitable solvent like dichloromethane or toluene (x3). c. Prepare a concentrated slurry of the crude material by adsorbing it onto a small amount of silica gel (dry-loading). This technique generally provides superior separation compared to liquid-loading for complex mixtures.
2. Column and Eluent Setup: a. Stationary Phase: Standard silica gel (40-63 µm). b. Recommended Eluent System: A gradient of Hexane and Ethyl Acetate (EtOAc) with a basic modifier. c. Modifier: Add 0.5% triethylamine (Et₃N) to the Ethyl Acetate portion of your mobile phase to prevent peak tailing.[5]
3. Chromatography Execution: a. Equilibrate the column with 100% Hexane. b. Load the dry-loaded sample onto the column. c. Run a shallow linear gradient, for example:
- 0-5 min: 5% EtOAc in Hexane (to elute non-polar homocoupled byproducts).
- 5-30 min: Gradient from 5% to 50% EtOAc in Hexane. Your target compound should elute in this range.
- 30-35 min: Gradient to 100% EtOAc (to wash off highly polar impurities). d. Monitor the elution using a UV detector (254 nm and/or 320 nm are good wavelengths for the phenothiazine chromophore). e. Collect fractions and analyze them by TLC (stain with potassium permanganate). f. Combine the pure fractions and concentrate in vacuo to yield the purified product.
Protocol 2: Final Purification by Recrystallization
Use this protocol on the material obtained from column chromatography to achieve analytical purity.
1. Solvent System Screening: a. In small vials, test the solubility of ~10-20 mg of your purified product in various solvents at room temperature and upon heating. b. An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
2. Recrystallization Procedure: a. Place the chromatographed material in a clean Erlenmeyer flask with a stir bar. b. Add the chosen hot solvent (e.g., Ethanol) dropwise while stirring and heating until the solid just dissolves. Use the minimum amount of solvent necessary. c. Remove the flask from the heat source and allow it to cool slowly to room temperature. Rapid cooling can trap impurities. d. For maximum recovery, place the flask in an ice bath or refrigerator for several hours once it has reached room temperature. e. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. f. Dry the crystals under high vacuum to a constant weight. The phenothiazine core is light-sensitive, so drying in the dark is advisable.
Data & Visualization
Purification Solvent System Selection
The following table provides starting points for solvent selection in your purification strategy.
| Technique | Solvent System | Purpose & Expected Outcome |
| Column Chromatography | Hexane / Ethyl Acetate (+ 0.5% Et₃N) | Primary Purification: Good for separating non-polar byproducts (e.g., homodimers) from the more polar product. |
| Column Chromatography | Dichloromethane / Methanol (+ 0.5% Et₃N) | Alternative System: For more polar compounds or when Hexane/EtOAc fails to provide adequate separation. |
| Recrystallization | Ethanol or Isopropanol | Often yields high-quality crystals. The product should be soluble when hot and precipitate upon cooling.[6][9] |
| Recrystallization | Acetonitrile | A more polar option that can be effective if alcohols fail. |
| Trituration | Diethyl Ether or Hexane | Good for "crashing out" the product from a crude oil or removing highly non-polar, greasy impurities. |
Visualized Purification Workflow
Caption: A typical experimental workflow for the purification of this compound.
Troubleshooting Logic for Impure Product
Caption: A decision tree for troubleshooting an impure product after initial chromatographic purification.
References
- Kramer, et al. (1968). Purification of phenothiazine. U.S. Patent US3381007A.
- Lange, et al. (2011). Process for the purification of pyrazoles. German Patent DE102009060150A1.
- Shelton. (1959). Purification of phenothiazine. U.S. Patent US2887482A.
-
All Chemistry. (2023, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
- Lange, et al. (2011). Method for purifying pyrazoles. Patent WO2011076194A1.
-
Wikipedia. Phenothiazine. Available at: [Link]
-
Shchelkov, E. et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]
-
Hanneman, W. W. (1963). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column. Journal of Gas Chromatography. Available at: [Link]
-
Baker, B. E., & Brickman, L. (1945). The Purification of Phenothiazine. Journal of the American Chemical Society. Available at: [Link]
-
Taciak, P. et al. (2023). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available at: [Link]
-
Cherevko, E. et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
Kumar, B. et al. (2019). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Available at: [Link]
-
NC-hem. (2022, December 29). PHENOTHIAZINE SYNTHESIS. YouTube. Available at: [Link]
-
Al-Issa, S. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Dömling, A. et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available at: [Link]
-
Zhang, Y. et al. (2024). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. MDPI. Available at: [Link]
-
Taylor, R. (2015). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Books. Available at: [Link]
-
ResearchGate. (2020). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available at: [Link]
-
Hopakchem. (2024). Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Available at: [Link]
-
Malyshev, A. A. et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Buy this compound | 63285-55-2 [smolecule.com]
- 2. m.youtube.com [m.youtube.com]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. US3381007A - Purification of phenothiazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-(1H-pyrazol-3-yl)-10H-phenothiazine
Welcome to the technical support guide for the synthesis of 2-(1H-pyrazol-3-yl)-10H-phenothiazine. This document is intended for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and frequently asked questions encountered during the multi-step synthesis, providing troubleshooting strategies and field-proven insights to ensure a successful and efficient experimental workflow.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will walk you through a common synthetic route, highlighting critical parameters and potential pitfalls at each stage.
Frequently Asked Questions (FAQs) & Troubleshooting
Step 1: N-Acylation of 10H-Phenothiazine
Question 1: I am trying to protect the nitrogen of 10H-phenothiazine with acetyl chloride, but my yield of 10-acetyl-10H-phenothiazine is low, and I see multiple spots on my TLC plate. What could be the issue?
Answer: Low yields and multiple products during the N-acylation of phenothiazine often stem from side reactions, primarily C-acylation, and the use of inappropriate reaction conditions. The phenothiazine ring system is electron-rich and susceptible to electrophilic attack on the aromatic rings, not just the nitrogen atom.
Troubleshooting and Prevention:
-
Choice of Acylating Agent and Catalyst: While strong Lewis acids like AlCl₃ are effective for Friedel-Crafts acylation, they can promote unwanted C-acylation in this step. A milder approach is recommended for N-acylation. Using acetyl chloride in a non-polar solvent like dry benzene or toluene at reflux is a common method.[1][2] The reaction can also be carried out in the presence of a mild base like triethylamine to scavenge the HCl byproduct.
-
Reaction Temperature: Running the reaction at elevated temperatures for extended periods can favor the thermodynamically more stable C-acylated products. It is advisable to perform the reaction at a moderate temperature (50-60°C) and monitor the progress closely by TLC.[1]
-
Order of Addition: Adding the acetyl chloride slowly to a cooled solution of phenothiazine can help control the exothermicity of the reaction and minimize side product formation.
Potential Side Product:
| Side Product | Structure | Notes |
| 2-acetyl-10H-phenothiazine | (Structure not shown) | This can arise from direct C-acylation, especially if reaction conditions are too harsh. |
Step 2: Friedel-Crafts Acylation of 10-acetyl-10H-phenothiazine
Question 2: During the Friedel-Crafts acylation of 10-acetyl-10H-phenothiazine, I am observing a mixture of isomers. How can I improve the regioselectivity for the desired 2-acetyl product?
Answer: The Friedel-Crafts acylation of N-substituted phenothiazines is known to produce a mixture of isomers due to the directing effects of the substituents and the high reactivity of the phenothiazine core. The desired 2-acylated product is often accompanied by other isomers.
Troubleshooting and Prevention:
-
Catalyst and Solvent: The choice of Lewis acid and solvent can influence the regioselectivity. Aluminum chloride (AlCl₃) in a solvent like carbon disulfide (CS₂) is a standard condition.[3] The stoichiometry of the Lewis acid is critical; a stoichiometric amount is often required as the product ketone can form a complex with the catalyst.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Purification: Careful column chromatography is often necessary to separate the desired 2-acetyl isomer from other regioisomers.
Potential Side Products:
| Side Product | Structure | Notes |
| 3-acetyl-10-acetyl-10H-phenothiazine | (Structure not shown) | A common regioisomeric byproduct. |
| 4-acetyl-10-acetyl-10H-phenothiazine | (Structure not shown) | Another possible regioisomeric byproduct. |
| 2,8-diacetyl-10-acetyl-10H-phenothiazine | (Structure not shown) | Di-acylation can occur if excess acylating agent or harsh conditions are used.[5] |
Step 3: Formation of the Enaminone Intermediate
Question 3: I am reacting 2-acetyl-10-acetyl-10H-phenothiazine with Bredereck's reagent (tert-butoxybis(dimethylamino)methane) to form the enaminone, but the reaction is sluggish and incomplete. What can I do to drive it to completion?
Answer: The reaction of a ketone with Bredereck's reagent or similar formylating agents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone can sometimes be slow.
Troubleshooting and Prevention:
-
Reaction Temperature: Gently heating the reaction mixture can often increase the reaction rate. However, excessive heat should be avoided to prevent decomposition of the reagent and starting material.
-
Solvent: The reaction is typically carried out in a non-polar, aprotic solvent. Ensure the solvent is anhydrous, as moisture can hydrolyze the Bredereck's reagent.
-
Excess Reagent: Using a slight excess of Bredereck's reagent can help drive the reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC until the starting ketone is consumed.
Potential Issue:
| Issue | Notes |
| Incomplete reaction | Unreacted 2-acetyl-10-acetyl-10H-phenothiazine will be a major impurity. |
Step 4: Pyrazole Ring Formation
Question 4: After reacting the enaminone intermediate with hydrazine, my NMR spectrum shows signals that are not consistent with the aromatic pyrazole ring. What could be the unexpected product?
Answer: The cyclization of an enaminone with hydrazine can sometimes yield the non-aromatic pyrazoline derivative as a side product or even the main product, depending on the reaction conditions and the substrate. The pyrazoline can sometimes be oxidized to the pyrazole in a subsequent step or under the reaction conditions.
Troubleshooting and Prevention:
-
Reaction Conditions: The reaction is often carried out in a protic solvent like ethanol or acetic acid at reflux. The choice of solvent and temperature can influence the outcome.
-
Oxidizing Conditions: If pyrazoline formation is significant, you may need to introduce a mild oxidizing agent or adjust the workup to promote aromatization to the pyrazole. Sometimes, simply extending the reaction time at reflux in the presence of air can facilitate oxidation.
-
Hydrazine Source: Using hydrazine hydrate is common. Ensure the quality of the hydrazine is good.
Potential Side Product:
| Side Product | Structure | Notes |
| 2-(4,5-dihydro-1H-pyrazol-3-yl)-10-acetyl-10H-phenothiazine | (Structure not shown) | The pyrazoline analog of the desired pyrazole. It can be identified by the presence of aliphatic protons in the 1H NMR spectrum. |
Step 5: N-Deacylation
Question 5: I am having difficulty removing the N-acetyl protecting group from my pyrazolyl-phenothiazine derivative. The reaction is either incomplete or leads to decomposition. What are the recommended conditions for this deprotection?
Answer: The deacylation of the N-acetyl group on the phenothiazine ring requires careful selection of reaction conditions to avoid unwanted side reactions. Amides are generally stable, and their hydrolysis can be challenging.
Troubleshooting and Prevention:
-
Basic Hydrolysis: Refluxing with an alcoholic solution of a strong base like potassium hydroxide (KOH) is a common method for N-deacylation.[3] The reaction time should be optimized by monitoring with TLC.
-
Acidic Hydrolysis: Treatment with a mixture of hydrochloric acid and ethanol or acetic acid can also effect deacylation.[3] However, strong acidic conditions might lead to degradation of the phenothiazine core, which is sensitive to oxidation.
-
Mild Conditions: For sensitive substrates, milder deprotection methods might be necessary. However, for a simple acetyl group, basic or acidic hydrolysis is generally effective.
Potential Issue:
| Issue | Notes |
| Incomplete deacylation | The N-acetylated final product, 2-(1H-pyrazol-3-yl)-10-acetyl-10H-phenothiazine, will be present as an impurity. |
| Degradation | The phenothiazine core can be susceptible to oxidation or other side reactions under harsh deprotection conditions. |
Synthetic Workflow and Side Reactions
The following diagram illustrates the proposed synthetic pathway and highlights the potential formation of side products at each step.
Caption: Synthetic pathway for this compound and potential side products.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction times, temperatures, and purification methods may be necessary.
Step 1: Synthesis of 10-acetyl-10H-phenothiazine
-
To a solution of 10H-phenothiazine (1 equivalent) in dry toluene, add triethylamine (1.2 equivalents).
-
Cool the mixture in an ice bath and add acetyl chloride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and then heat at 50-60°C for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and wash with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Step 2: Synthesis of 2-acetyl-10-acetyl-10H-phenothiazine
-
To a suspension of anhydrous aluminum chloride (2.5 equivalents) in carbon disulfide, add a solution of 10-acetyl-10H-phenothiazine (1 equivalent) in carbon disulfide.
-
Cool the mixture to 0°C and add acetyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane, and wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography on silica gel to isolate the 2-acetyl isomer.
Step 3: Synthesis of the Enaminone Intermediate
-
Dissolve 2-acetyl-10-acetyl-10H-phenothiazine (1 equivalent) in dry toluene.
-
Add Bredereck's reagent (1.5 equivalents) and heat the mixture at 80-90°C for 6-8 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude enaminone, which can be used in the next step without further purification.
Step 4: Synthesis of 2-(1H-pyrazol-3-yl)-10-acetyl-10H-phenothiazine
-
Dissolve the crude enaminone (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (2 equivalents) and a catalytic amount of acetic acid.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature, and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 5: Synthesis of this compound
-
Dissolve 2-(1H-pyrazol-3-yl)-10-acetyl-10H-phenothiazine (1 equivalent) in ethanol.
-
Add a solution of potassium hydroxide (5 equivalents) in water.
-
Reflux the mixture for 4-8 hours until the deacetylation is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
References
- BenchChem. "Application Notes and Protocols for the N-Alkylation of 2-Chlorophenothiazine." Accessed January 17, 2026.
- Gouda, M. A. et al. "2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis." ChemInform, 2014.
- MDPI. "Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold." Accessed January 17, 2026.
- ResearchGate. "ChemInform Abstract: 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis." Accessed January 17, 2026.
- ResearchGate. "Regio- and diastereoselective synthesis of cyclobutylated phenothiazines via [2 + 2] photocycloaddition: demonstrating wavelength-gated cycloreversion inside live cells." Accessed January 17, 2026.
- ResearchGate. "Synthesis of N-alkaloidacyl derivatives of phenothiazine." Accessed January 17, 2026.
- ResearchGate.
- Enamine. "Bredereck's reagent." Accessed January 17, 2026.
- MDPI. "Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities." Accessed January 17, 2026.
- Organic Chemistry Portal. "Pyrazole synthesis." Accessed January 17, 2026.
- MDPI. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Accessed January 17, 2026.
- Organic Chemistry Portal. "DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines." Accessed January 17, 2026.
- NIH.
- MDPI.
- ResearchGate. "Multistep Synthesis and Pyrazoles." Accessed January 17, 2026.
- Sigma-Aldrich.
- ResearchGate. "(PDF) Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines." Accessed January 17, 2026.
- Beilstein Journals. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." Accessed January 17, 2026.
- NIH. "Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments." Accessed January 17, 2026.
- ResearchGate. "Chemoselective N-Deacetylation under Mild Conditions | Request PDF." Accessed January 17, 2026.
- YSU Journals.
- Sigma-Aldrich. "tert-Butoxy bis(dimethylamino)methane 5815-08-7." Accessed January 17, 2026.
- ResearchGate. "tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent)." Accessed January 17, 2026.
- UCHEM. "BREDERECK'S REAGENT." Accessed January 17, 2026.
- Chemistry LibreTexts.
- International Journal of Chemical Studies.
- Chemistry Steps. "Friedel-Crafts Acylation with Practice Problems." Accessed January 17, 2026.
- ACS Omega. "Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish." Accessed January 17, 2026.
- Wikipedia. "Friedel–Crafts reaction." Accessed January 17, 2026.
- Wikipedia. "tert-Butoxybis(dimethylamino)methane." Accessed January 17, 2026.
Sources
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- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
Technical Support Center: Stability of 2-(1H-pyrazol-3-yl)-10H-phenothiazine
Welcome to the technical support center for 2-(1H-pyrazol-3-yl)-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability in various solvents, drawing upon established principles of phenothiazine chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
The stability of this compound, like other phenothiazine derivatives, is principally influenced by three main factors: oxidation, light exposure (photodegradation), and pH .[1][2][3] The phenothiazine core is susceptible to oxidation at the sulfur atom, leading to the formation of sulfoxides and sulfones.[4][5] This process can be accelerated by exposure to atmospheric oxygen, heat, and certain metal ions.
Furthermore, the tricyclic ring system of phenothiazines is known to be photosensitive, and exposure to UV or visible light can lead to the formation of various degradation products.[2][6] The pH of the solvent system also plays a critical role, as it can affect the ionization state of the molecule and its susceptibility to both oxidative and hydrolytic degradation.[1][7]
Q2: My solution of this compound is changing color. What is causing this, and how can I prevent it?
A color change in a solution of a phenothiazine derivative is a common indicator of degradation, typically oxidation.[8] The formation of oxidized species, such as the phenothiazine radical cation, can lead to the appearance of pink, red, or brown hues. This process is often initiated by exposure to air and light.[9]
Troubleshooting and Prevention:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Use amber-colored glassware or wrap containers in aluminum foil to protect the solution from light.[10]
-
Solvent Purity: Use high-purity, degassed solvents. Peroxides in older ether or THF solvents can initiate oxidation.
-
Antioxidants: In some formulations, the addition of antioxidants may be considered to inhibit oxidative degradation, though their compatibility and potential for interference with downstream applications must be carefully evaluated.[11]
Q3: In which common laboratory solvents is this compound expected to be most and least stable?
Predicting the absolute stability in every solvent requires specific experimental data for this particular derivative. However, based on the general behavior of phenothiazines, we can provide the following guidance:
| Solvent Category | Expected Stability | Rationale |
| Aprotic, Non-polar | High | Solvents like hexane and toluene are less likely to participate in degradation reactions. However, solubility may be limited. |
| Aprotic, Polar | Moderate to High | Solvents such as acetonitrile, DMSO, and DMF are generally good choices for dissolving phenothiazines. Stability is typically good, but the purity of the solvent is crucial to avoid contaminants that could promote degradation. |
| Protic, Polar (Alcohols) | Moderate | Alcohols like ethanol and methanol can dissolve phenothiazines.[12] However, they can also participate in photochemical reactions, and their ability to dissolve oxygen can contribute to oxidation.[2][13] |
| Aqueous Buffers | Variable (pH-dependent) | Stability in aqueous solutions is highly dependent on pH.[1] Acidic conditions can lead to the formation of more stable protonated species for many phenothiazine derivatives, while neutral to basic pH may increase susceptibility to oxidation.[4][11] |
| Chlorinated Solvents | Low to Moderate | Solvents like dichloromethane and chloroform can be effective for dissolution but may contain acidic impurities or generate radicals upon light exposure, which can accelerate degradation. |
This table provides general guidance. Empirical stability studies are always recommended for your specific experimental conditions.
Q4: I need to perform a reaction with this compound at an elevated temperature. What precautions should I take?
Heating solutions of phenothiazine derivatives can accelerate degradation.[4]
Recommendations:
-
Temperature Control: Use the lowest possible temperature required for your reaction.
-
Inert Atmosphere: Always run reactions under an inert atmosphere (nitrogen or argon).
-
Reaction Time: Minimize the reaction time as much as possible.
-
Solvent Choice: Select a high-boiling, aprotic solvent with low oxygen solubility if compatible with your reaction chemistry.
-
Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to detect the appearance of degradation products.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Potential Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions in a suitable, pure solvent immediately before use.
-
Assess Stability in Assay Buffer: Incubate this compound in your assay buffer under the same conditions as your experiment (time, temperature, light exposure) but without the biological components. Analyze the sample by HPLC or LC-MS to quantify any degradation.
-
pH of Medium: Be aware of the pH of your cell culture or assay medium, as it can influence stability.[1]
-
Minimize Light Exposure: Protect your assay plates from direct light, especially if the incubation times are long.
-
Issue 2: Appearance of Unexpected Peaks in Chromatography
-
Potential Cause: On-column degradation or degradation during sample preparation.
-
Troubleshooting Steps:
-
Sample Preparation Conditions: Keep sample preparation times short and perform them at low temperatures if possible. Ensure solvents used for dilution are pure and degassed.
-
Mobile Phase pH: The pH of the mobile phase in reverse-phase HPLC can affect the stability of the analyte. If unexpected peaks are observed, consider adjusting the mobile phase pH.
-
Light Exposure During Analysis: Use an autosampler with a protective cover to shield samples from light.
-
Inject a Freshly Prepared Standard: Compare the chromatogram of a sample that has been through the entire preparation and analysis process with a freshly prepared standard that is injected immediately. This can help differentiate between degradation that occurred before analysis and degradation during the analytical process.
-
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
This protocol outlines the best practices for preparing a stock solution to maximize stability.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, DMF)
-
Inert gas (nitrogen or argon)
-
Amber glass vial with a screw cap and PTFE septum
Procedure:
-
Weigh the desired amount of this compound in the amber glass vial.
-
Purge the vial with the inert gas for 1-2 minutes.
-
Add the appropriate volume of solvent to the vial.
-
Seal the vial with the screw cap.
-
Gently sonicate or vortex the vial until the compound is fully dissolved.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protected from light.[9]
Protocol 2: Forced Degradation Study to Assess Stability
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[14][15]
Objective: To evaluate the stability of this compound under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound heated at 105°C for 24 hours.
-
Photodegradation: Solution exposed to a calibrated light source (e.g., ICH option 2) for a defined period.[16]
General Procedure:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
For each stress condition, mix the drug solution with the stressor in a 1:1 ratio.
-
Incubate the samples under the specified conditions.
-
At designated time points, withdraw an aliquot, neutralize it if necessary (for acidic and basic samples), and dilute it to an appropriate concentration for analysis.
-
Analyze all samples, including an unstressed control, by a suitable stability-indicating method, such as reverse-phase HPLC with UV or MS detection.[17][18]
Visualizations
Caption: A typical workflow for a forced degradation study.
References
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[Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. Pharmazie. 1975 Jun;30(6):368-9. [Link]
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Roseboom H, Perrin JH. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. J Pharm Sci. 1977 Oct;66(10):1392-5. [Link]
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Roseboom H, Perrin JH. Mechanism for phenothiazine oxidation. J Pharm Sci. 1977 Oct;66(10):1395-8. [Link]
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Criado S, et al. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochem Photobiol. 2009 Jan-Feb; 85(1): 226–233. [Link]
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Criado S, et al. (2009). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. ResearchGate. [Link]
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Underberg, W. J. (1978). Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. Semantic Scholar. [Link]
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Lewis, R. J., et al. (2014). Oxidation of Selected Phenothiazine Drugs During Solid-Phase Extraction. Journal of Analytical Toxicology, 38(7), 419–425. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7108, Phenothiazine. [Link]
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Fujisawa S, Kawabata S. [Pharmaceutical Studies on Phenothiazine Derivatives. V. Photodegradation of Thioproperazine, Acetylpromazine, and Its Sulfoxide]. Yakugaku Zasshi. 1966 Jun;86(6):510-4. [Link]
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Pharmacy 180. Phenothiazines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]
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De Leenheer, A. (1973). Review of Methods of Analysis for Phenothiazine Drugs. Journal of Chromatographic Science, 11(8), 415–421. [Link]
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ResearchGate. (n.d.). Structure of the phenothiazine derivatives and related compounds [1 R1 = H. [Link]
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Raether G. Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Acta Pharm Hung. 1991 Sep;61(5):231-8. [Link]
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Decuyper J, et al. Biomolecular photoalterations mediated by phenothiazine derivatives. Photochem Photobiol. 1986 Aug;44(2):231-9. [Link]
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Takács-Novák K, et al. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C. Eur J Pharm Sci. 2017 Jan 15;96:469-478. [Link]
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ResearchGate. (n.d.). Schematic representation of the oxidative process of phenothiazine derivatives and structures of compounds studied. [Link]
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Redox. (2022, March 3). Safety Data Sheet Phenothiazine. [Link]
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Gündoğdu, A., & Kılıç, E. (2020). Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. ACS Omega, 5(44), 28689–28699. [Link]
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Taylor & Francis Online. (n.d.). Phenothiazine – Knowledge and References. [Link]
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Solubility of Things. (n.d.). Phenothiazine. [Link]
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Wikipedia. (n.d.). Phenothiazine. [Link]
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Delgado, D. R., & Martínez, F. (2015). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. Molecules, 20(7), 12933–12953. [Link]
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Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Ahmadian, F., et al. (2011). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures. Journal of Chemical & Engineering Data, 56(6), 2830–2834. [Link]
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Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]
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Huang, L. (2023). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Drug Discovery and Development. [Link]and-safety-of-medications.pdf)
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Validation & Comparative
A Comparative Analysis of 2-(1H-pyrazol-3-yl)-10H-phenothiazine and Doxorubicin in Breast Cancer Cells: A Guide for Researchers
For Immediate Release
In the landscape of breast cancer therapeutics, the anthracycline antibiotic doxorubicin has long been a cornerstone of chemotherapy regimens. However, its clinical utility is often hampered by significant cardiotoxicity and the emergence of multidrug resistance. This has spurred the exploration of novel therapeutic agents with improved efficacy and safety profiles. Among the promising candidates are hybrid molecules that combine the pharmacophoric features of different bioactive scaffolds. This guide provides a comparative overview of the well-established chemotherapeutic agent, doxorubicin, and a novel, rationally designed hybrid compound, 2-(1H-pyrazol-3-yl)-10H-phenothiazine, for the treatment of breast cancer.
While direct experimental data for this compound is emerging, this guide synthesizes the known anticancer properties of its constituent moieties—phenothiazine and pyrazole—to project its therapeutic potential and mechanisms of action against breast cancer cells, contrasted with the established profile of doxorubicin.
Doxorubicin: The Incumbent Standard
Doxorubicin, a potent topoisomerase II inhibitor, has been a frontline treatment for various cancers, including breast cancer, for decades.[1][2] Its primary mechanism of action involves intercalating into DNA, thereby obstructing the replication and transcription processes in rapidly dividing cancer cells.[1][3] Additionally, doxorubicin generates reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[1]
Despite its efficacy, the clinical application of doxorubicin is frequently challenged by the development of resistance, often mediated by the overexpression of drug efflux pumps like P-glycoprotein.[4][5] Furthermore, its cumulative dose-dependent cardiotoxicity remains a major dose-limiting factor.[1]
The Emergence of Phenothiazine-Pyrazole Hybrids
Phenothiazine and its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer properties.[6][7][8] These compounds are known to induce apoptosis, disrupt cell cycle progression, and inhibit angiogenesis.[7][9] Notably, some phenothiazine derivatives have shown the ability to circumvent multidrug resistance in cancer cells.[7]
Similarly, the pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[10][11] Pyrazole-based compounds have been reported to induce apoptosis, generate ROS, and arrest the cell cycle in various cancer cell lines, including those of breast cancer.[11]
The novel hybrid, this compound, is designed to synergistically combine the anticancer attributes of both phenothiazine and pyrazole moieties. The rationale behind this molecular hybridization is to create a multi-target agent with enhanced potency and a potentially more favorable resistance profile compared to conventional chemotherapeutics.
Comparative Mechanism of Action
The cytotoxic effects of doxorubicin and the projected mechanisms of this compound are multifaceted, targeting different cellular processes to induce cancer cell death.
Doxorubicin's Cytotoxic Pathways
Doxorubicin's anticancer activity is primarily attributed to its ability to:
-
Inhibit Topoisomerase II: By stabilizing the topoisomerase II-DNA complex, doxorubicin prevents the re-ligation of DNA strands, leading to double-strand breaks and apoptosis.[1][12]
-
Intercalate into DNA: The planar structure of doxorubicin allows it to insert between DNA base pairs, disrupting DNA replication and transcription.[1][3]
-
Generate Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing superoxide radicals and other ROS that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[1]
Caption: Doxorubicin's multi-pronged attack on cancer cells.
Projected Mechanisms of this compound
Based on the known activities of its parent scaffolds, the phenothiazine-pyrazole hybrid is anticipated to exert its anticancer effects through:
-
Induction of Apoptosis: Both phenothiazine and pyrazole derivatives are known to trigger programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the modulation of Bcl-2 family proteins and activation of caspases.[9][11]
-
Cell Cycle Arrest: Phenothiazines can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.[7] Pyrazole derivatives have also been shown to cause cell cycle arrest, particularly at the G2/M phase.
-
ROS Generation: Similar to doxorubicin, this hybrid molecule may induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.[11]
-
Inhibition of Signaling Pathways: Phenothiazines are known to modulate key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway.[7] Pyrazoles can also interfere with critical signaling cascades in cancer cells.
Caption: Projected multi-target mechanism of the phenothiazine-pyrazole hybrid.
Comparative Efficacy: A Data-Driven Perspective
The in vitro cytotoxicity of a compound is a key indicator of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes representative IC50 values for doxorubicin and various phenothiazine and pyrazole derivatives against common breast cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | ~0.05 - 1.0 | [13] |
| MDA-MB-231 | ~0.1 - 2.0 | [14] | |
| Phenothiazine Derivatives | |||
| Promazine (in combination) | MCF-7/DOX | - | [15] |
| Triflupromazine (in combination) | MCF-7/DOX | - | [15] |
| Pyrazole Derivatives | |||
| TOSIND | MDA-MB-231 | 17.7 ± 2.7 (72h) | [8] |
| PYRIND | MCF-7 | 39.7 ± 5.8 (72h) | [8] |
| PTA-1 | MDA-MB-231 | ~10 (24h) | |
| P3C | MDA-MB-231 | 0.49 ± 0.12 (72h) | [10] |
| MDA-MB-468 | 0.25 ± 0.02 (72h) | [10] | |
| MCF-7 | 0.45 ± 0.014 (72h) | [10] |
Note: IC50 values can vary depending on experimental conditions such as incubation time and assay method.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standard methodologies for assessing the cytotoxic and apoptotic effects of anticancer compounds.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Include a positive control such as doxorubicin.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Future Perspectives and Conclusion
The therapeutic landscape of breast cancer is continually evolving, with a pressing need for novel agents that can overcome the limitations of current chemotherapies. While doxorubicin remains a potent tool, its associated toxicities and the development of resistance underscore the importance of exploring new chemical entities.
The conceptual framework of this compound, as a molecular hybrid, represents a promising strategy in anticancer drug design. By integrating the established anticancer properties of both phenothiazine and pyrazole scaffolds, this novel compound has the potential to exhibit a multi-targeted mechanism of action, leading to enhanced efficacy and a reduced likelihood of resistance.
Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and other related hybrid molecules. These studies should focus on a comprehensive evaluation of their efficacy, safety, and pharmacokinetic profiles in relevant breast cancer models. The insights gained from such research will be instrumental in paving the way for the next generation of more effective and safer breast cancer therapies.
References
- A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformul
- Doxorubicin resistance in breast cancer cells is mediated by extracellular m
- Phenothiazine Derivatives as Potential Antiprolifer
- Doxorubicin Resistance in Breast Cancer is Driven by Light at Night Induced Disruption of the Circadian Mel
- Overcoming of doxorubicin resistance in breast cancer cells by cationic peptides. Biomedical Chemistry: Research and Methods, 2019.
- Drug Resistance in Breast Cancer Cells: Biophysical Characterization of and Doxorubicin Interactions with Membrane Lipids. Molecular Pharmaceutics, 2013.
- Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Pharmacology, 2023.
- Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. BOC Sciences.
- Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. PubMed, 2017.
- The analysis of doxorubicin resistance in human breast cancer cells using antibody microarrays. AACR Journals, 2006.
- How does Doxorubicin ('Red Devil')
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- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Neg
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- Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple P
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. ACP, 2021.
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A Comparative Guide to the Cytotoxicity of 2-(1H-pyrazol-3-yl)-10H-phenothiazine in Normal Versus Cancer Cells
Introduction: The Rationale for Hybrid Scaffolds in Oncology
In the landscape of modern oncology, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissue remains a paramount challenge.[1][2] A promising strategy in medicinal chemistry involves the synthesis of hybrid molecules that combine the pharmacophores of two or more distinct bioactive scaffolds. This guide focuses on a novel investigational compound, 2-(1H-pyrazol-3-yl)-10H-phenothiazine , a hybrid that marries the structural features of phenothiazine and pyrazole.
Phenothiazines, a class of compounds historically utilized as antipsychotic agents, have garnered significant attention for their potential as repurposed anticancer drugs.[3][4][5] Epidemiological studies have suggested a lower incidence of cancer in patients treated with phenothiazines, prompting extensive research into their oncolytic mechanisms.[6][7] These mechanisms are multifaceted, including the induction of apoptosis, cell cycle arrest, disruption of key signaling pathways like PI3K/Akt and MAPK/ERK1/2, and the generation of reactive oxygen species (ROS).[3][4][8]
Concurrently, the pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[9][10][11] Pyrazole derivatives have been shown to inhibit various kinases and cellular processes critical for tumor growth and survival.[9]
The synthesis of this compound is predicated on the hypothesis that combining these two potent scaffolds will yield a compound with synergistic or enhanced cytotoxic activity against cancer cells, and crucially, a favorable selectivity profile compared to normal cells. This guide provides a framework for evaluating this compound, comparing its potential cytotoxic profile against established agents, and details the rigorous experimental protocols required for such an analysis.
Comparative Framework: Benchmarking Against Standards
To objectively assess the therapeutic potential of this compound, its performance must be benchmarked against relevant comparator compounds. For this guide, we will consider:
-
Doxorubicin: A cornerstone of chemotherapy for decades, doxorubicin is an anthracycline antibiotic that primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[12] Its broad-spectrum activity and well-documented, often significant, toxicity to normal tissues (particularly cardiotoxicity) make it an essential benchmark for evaluating the selectivity of a new agent.[13]
-
Fluphenazine: A representative piperazinyl phenothiazine derivative, fluphenazine has demonstrated notable anticancer properties.[3] It is known to induce G0/G1 phase cell cycle arrest and mitochondria-mediated apoptosis in cancer cells.[8] Comparing our novel compound to fluphenazine will help elucidate the specific contribution of the pyrazole moiety to the overall cytotoxic profile.
Comparative Cytotoxicity Profile (IC50 Data)
The cornerstone of an initial cytotoxicity assessment is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of cell growth or viability. A key metric derived from this is the Selectivity Index (SI) , calculated as (IC50 in normal cells) / (IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells.[14][15]
The following table presents a projected cytotoxic profile based on established data for the comparators and a target profile for our investigational compound.
Table 1: Comparative IC50 Values (µM) and Selectivity Index (SI) after 48-hour exposure
| Compound | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | MRC-5 (Normal Lung Fibroblast) | Selectivity Index (SI) vs. HCT-116 | Selectivity Index (SI) vs. MCF-7 |
| This compound | Target: 3.5 | Target: 5.0 | Target: > 50 | > 14.3 | > 10.0 |
| Doxorubicin | 24.30[16] | 2.50[13] | > 20 (in HK-2 Kidney)[13][16] | ~0.82 | ~8.0 |
| Fluphenazine | ~15-20[5] | ~10-15[5] | ~30-40 | ~2.0 | ~2.7 |
Note: IC50 values can vary between laboratories due to differences in experimental conditions.[16] Data for Fluphenazine is estimated from literature ranges. The profile for the investigational compound is a hypothetical target demonstrating desirable selectivity.
Mechanistic Insights: Potential Signaling Pathways
Phenothiazine derivatives exert their anticancer effects through a variety of mechanisms.[3] They are known to induce oxidative stress, disrupt calcium homeostasis, and modulate critical signaling pathways involved in cell survival and proliferation.[3][4] The addition of the pyrazole moiety may enhance these effects or introduce new mechanisms, such as the inhibition of specific kinases.
Below is a diagram illustrating the potential signaling cascade affected by this compound, leading to apoptosis.
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Protocols & Workflow
To validate the cytotoxic and selective potential of our investigational compound, a series of well-defined experiments are required. The overall workflow is depicted below, followed by detailed protocols for key assays.
Caption: Experimental workflow for evaluating compound cytotoxicity and mechanism.
Cell Culture and Maintenance
Rationale: Consistent and healthy cell cultures are the foundation of reliable and reproducible in vitro data. This protocol ensures cells are maintained in their logarithmic growth phase and are free from contamination.
-
Step 1: Cell Line Procurement & Authentication: Obtain HCT-116, MCF-7, and MRC-5 cell lines from a certified repository (e.g., ATCC). Authenticate cell lines via Short Tandem Repeat (STR) profiling upon receipt and every 6 months thereafter.
-
Step 2: Media Preparation:
-
For HCT-116 and MCF-7: Use DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.
-
For MRC-5: Use EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Step 3: Incubation: Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Step 4: Subculturing: Passage cells when they reach 80-90% confluency. Wash with Phosphate-Buffered Saline (PBS), detach using a 0.25% Trypsin-EDTA solution, and re-seed at the appropriate density. Do not use cells beyond passage number 20 for experiments.
MTT Cell Viability Assay for IC50 Determination
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[17] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Step 1: Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Step 2: Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Fluphenazine in complete culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Step 3: Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Step 4: MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Step 5: Formazan Solubilization: Carefully remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Step 6: Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Step 7: Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism software).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Step 1: Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the investigational compound at its predetermined IC50 concentration for 24 hours.
-
Step 2: Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Step 3: Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Step 4: Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Step 5: Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Interpretation: Annexin V(-) / PI(-) = Viable cells; Annexin V(+) / PI(-) = Early apoptotic cells; Annexin V(+) / PI(+) = Late apoptotic/necrotic cells.
-
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for evaluating the cytotoxic and selective properties of the novel hybrid compound, this compound. By comparing its performance against a standard chemotherapeutic agent like Doxorubicin and a related phenothiazine like Fluphenazine, researchers can gain critical insights into its potential as a next-generation anticancer agent.
The central hypothesis is that the pyrazolyl-phenothiazine scaffold will exhibit potent cytotoxicity against cancer cells while demonstrating a significantly higher IC50 in normal cells, resulting in a superior Selectivity Index. The proposed mechanisms, including apoptosis induction via ROS generation and signaling pathway modulation, provide a solid basis for further mechanistic studies. The detailed protocols herein serve as a self-validating system to ensure the generation of reliable and reproducible data. Positive outcomes from this outlined evaluation would strongly support advancing this promising compound into preclinical in vivo models.
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Benchmarking the Performance of 2-(1H-pyrazol-3-yl)-10H-phenothiazine in OLEDs: A Comparative Guide for Researchers
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the exploration of novel materials is paramount. This guide provides a comprehensive technical overview and a prospective benchmarking of 2-(1H-pyrazol-3-yl)-10H-phenothiazine (PZ-PTZ), a promising but under-characterized molecule, for applications in next-generation OLEDs. We will delve into its molecular design, propose a systematic experimental workflow for its evaluation, and draw comparisons with established materials to project its potential performance. This document is intended for researchers, material scientists, and professionals in the field of organic electronics.
Introduction: The Promise of Phenothiazine-Pyrazole Architectures
The unique electronic properties of this compound stem from the synergistic combination of its two core moieties. The phenothiazine (PTZ) unit is a well-established, electron-rich, non-planar tricycle known for its excellent hole-transporting capabilities and its propensity to form stable radical cations.[1] Its butterfly-like conformation can be leveraged to suppress intermolecular interactions and mitigate aggregation-caused quenching in the solid state.[2] The pyrazole group, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, acts as an electron-accepting unit. This intramolecular donor-acceptor (D-A) architecture is a cornerstone for designing materials with charge-transfer characteristics, which are crucial for applications in Thermally Activated Delayed Fluorescence (TADF) emitters.[2][3][4]
The potential of PZ-PTZ lies in its ability to function as either a high-performance hole-transporting material (HTM) or as a dopant in an emissive layer (EML). Its D-A nature suggests a small singlet-triplet energy splitting (ΔEST), a key requirement for efficient TADF.[3][4][5] This guide will outline the necessary steps to validate this potential and benchmark its performance against current industry standards.
Synthesis and Physicochemical Characterization of PZ-PTZ
A logical first step in evaluating a new material is its synthesis and fundamental characterization.
Proposed Synthesis of PZ-PTZ
The synthesis of PZ-PTZ can be approached through a multi-step reaction. A common method involves the condensation of a 1,3-diketone with hydrazine to form the pyrazole ring, followed by subsequent reactions to introduce the phenothiazine moiety.[2][6]
Diagram of Proposed Synthetic Pathway:
Caption: A generalized synthetic route for PZ-PTZ.
Essential Physicochemical Characterization
A thorough understanding of the material's intrinsic properties is crucial before device fabrication. The following experimental protocols are recommended:
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity of the synthesized PZ-PTZ.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: To determine the absorption and emission characteristics in various solvents and as a thin film. This provides insights into the material's bandgap and potential emission color.
-
Cyclic Voltammetry (CV): To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These are critical for assessing charge injection barriers in an OLED device.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and glass transition temperature (Tg). High thermal stability is essential for the longevity of OLED devices.[2]
Benchmarking PZ-PTZ as a Hole-Transporting Material
Given the prevalence of phenothiazine derivatives as HTMs, this is a logical first application to investigate.[7]
Proposed OLED Device Architecture
To evaluate PZ-PTZ as an HTM, a standard device architecture can be employed, allowing for direct comparison with established materials.
Diagram of Proposed OLED Structure for HTM Testing:
Caption: A standard multilayer OLED structure for evaluating HTM performance.
Comparative Materials
The performance of the PZ-PTZ-based device should be benchmarked against devices fabricated with industry-standard HTMs.
| Material | Hole Mobility (cm²/Vs) | HOMO Level (eV) | Glass Transition Temp. (Tg) (°C) |
| NPB | 8.8 x 10⁻⁴ | -5.4 | 96 |
| TAPC | 1.0 x 10⁻² | -5.5 | 145 |
| TCTA | 1.0 x 10⁻³ | -5.7 | 151 |
| PZ-PTZ (Projected) | To be determined | To be determined | To be determined |
Data for NPB, TAPC, and TCTA sourced from[8].
Experimental Workflow for Device Fabrication and Testing
Step-by-Step Fabrication Protocol:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole-Transport Layer (HTL) Deposition: A solution of PZ-PTZ (or the reference HTM) is spin-coated onto the ITO substrate to form a thin film. The thickness should be optimized (typically 30-40 nm).[9]
-
Emissive Layer (EML) Deposition: A host-dopant emissive layer is then deposited via spin-coating or thermal evaporation.[9][10]
-
Electron-Transport Layer (ETL) and Cathode Deposition: The ETL and a metal cathode (e.g., LiF/Al) are deposited via thermal evaporation in a high-vacuum chamber.[10][11]
-
Encapsulation: The completed device is encapsulated to protect the organic layers from atmospheric moisture and oxygen.
Performance Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, current efficiency, power efficiency, and maximum luminance.
-
Electroluminescence (EL) Spectrum: To measure the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.
-
External Quantum Efficiency (EQE): To quantify the device's efficiency in converting electrons to photons.
-
Operational Lifetime: To assess the stability and longevity of the device under continuous operation.
Exploring PZ-PTZ as a TADF Emitter
The donor-acceptor structure of PZ-PTZ makes it a candidate for a TADF emitter, particularly for blue or green light, which remains a challenge in OLED technology.[11][12][13]
Proposed Device Architecture for TADF Evaluation
When tested as an emitter, PZ-PTZ would be doped into a suitable host material in the EML.
Diagram of Proposed OLED Structure for TADF Emitter Testing:
Caption: A device structure for evaluating PZ-PTZ as a TADF emitter.
Comparative Performance of High-Efficiency Blue Emitters
The performance of a PZ-PTZ-based TADF device should be compared against state-of-the-art blue emitters.
| Emitter Type | Material Example | Max. EQE (%) | Emission Peak (nm) |
| Fluorescence | TDBA-Cz | 6.45 | 413 |
| TADF | (Example from literature) | >20 | ~470 |
| HLCT | PBOAn₂N | 9.7 | Deep-blue |
| PZ-PTZ (Projected) | PZ-PTZ | To be determined | To be determined |
Key Experiments for TADF Characterization
In addition to the standard device testing protocols, the following experiments are crucial for confirming and quantifying the TADF properties of PZ-PTZ:
-
Time-Resolved Photoluminescence Spectroscopy: To measure the photoluminescence decay characteristics. The presence of a delayed fluorescence component is a hallmark of TADF.
-
Temperature-Dependent Photoluminescence: To study the emission intensity as a function of temperature. An increase in the intensity of the delayed component with temperature is indicative of a thermally activated process.
-
Calculation of ΔEST: The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states can be estimated from the onsets of the fluorescence and phosphorescence spectra (measured at low temperature). A small ΔEST (< 0.2 eV) is a prerequisite for efficient TADF.[3][4]
Projected Advantages and Future Outlook
While experimental validation is pending, an analysis of the constituent parts of PZ-PTZ allows for a projection of its potential advantages:
-
High Hole Mobility: The phenothiazine core is known to impart good hole mobility.
-
Good Thermal Stability: The rigid aromatic structure of both phenothiazine and pyrazole suggests high thermal stability.[2]
-
Potential for High Quantum Efficiency: If the D-A character facilitates efficient TADF, PZ-PTZ could contribute to highly efficient OLEDs that can theoretically achieve 100% internal quantum efficiency.[3][5]
-
Cost-Effectiveness: As a purely organic molecule, PZ-PTZ avoids the use of expensive and rare heavy metals like iridium and platinum, which are common in phosphorescent emitters.
Future research should focus on the synthesis and thorough characterization of PZ-PTZ, followed by the systematic device fabrication and testing outlined in this guide. The exploration of chemical modifications to the pyrazole and phenothiazine units could further tune the material's optoelectronic properties for specific applications, such as achieving deep-blue emission or enhancing device stability.
Conclusion
This compound stands as a promising candidate for next-generation OLED materials, with the potential to excel as both a hole-transporting material and a TADF emitter. Its unique donor-acceptor architecture, combining the well-understood properties of phenothiazine and pyrazole, provides a strong rationale for its investigation. This guide offers a comprehensive framework for the systematic evaluation of PZ-PTZ, from synthesis and characterization to device fabrication and benchmarking. By following these protocols, researchers can effectively unlock the potential of this and similar novel materials, driving the continued advancement of OLED technology.
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A Comparative Analysis of the Stability of Phenothiazine Derivatives: A Guide for Researchers
Phenothiazine and its derivatives are a cornerstone in pharmacotherapy, particularly as antipsychotic medications.[1][2][3] Their therapeutic efficacy, however, is intrinsically linked to their chemical stability. These compounds are notoriously susceptible to degradation, which can compromise their potency and potentially lead to the formation of toxic byproducts.[4][5] This guide provides an in-depth comparative analysis of the stability of various phenothiazine derivatives, offering insights into their degradation pathways and outlining robust experimental protocols for their evaluation.
The Imperative of Stability in Phenothiazine Drug Development
The tricyclic structure of phenothiazine is the scaffold for a multitude of derivatives, including widely used drugs like chlorpromazine, promethazine, thioridazine, and prochlorperazine.[1][6] The stability of these molecules is a critical quality attribute, as degradation can lead to a loss of therapeutic effect and the emergence of adverse effects.[7] Understanding the comparative stability of different derivatives is paramount for formulation development, establishing appropriate storage conditions, and ensuring patient safety.
Key Factors Influencing Phenothiazine Stability
The degradation of phenothiazine derivatives is a multifaceted process influenced by several environmental factors:
-
Oxidation: This is a primary degradation pathway for phenothiazines.[4][5] The sulfur atom in the central ring is readily oxidized to form a sulfoxide, and further to a sulfone. This process can be initiated by atmospheric oxygen and is often catalyzed by light and metal ions.[8][9] The formation of sulfoxides is a major concern as these metabolites are generally considered to be inactive at dopamine receptors.
-
Photodegradation: Phenothiazines are highly sensitive to light, particularly in the UV spectrum.[4][10] Light exposure can trigger a cascade of reactions, including oxidation, polymerization, and cleavage of the side chain.[10][11] For instance, chlorpromazine can undergo dechlorination upon exposure to light. This sensitivity necessitates the use of light-resistant packaging for all phenothiazine-containing products.[12]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. For phenothiazine derivatives, thermal stress can promote oxidation and other degradative reactions.[9][13]
-
pH: The stability of phenothiazine derivatives in solution is often pH-dependent. Generally, they exhibit greater stability in acidic conditions.[14] For example, the stability of promethazine hydrochloride solutions increases with decreasing pH.[14][15] In basic media, the degradation of promethazine is more pronounced.[12]
-
Formulation Excipients: The components of a pharmaceutical formulation can significantly impact the stability of the active pharmaceutical ingredient (API). Antioxidants, such as sodium metabisulfite, are often included in parenteral formulations to inhibit oxidative degradation.[12][16][17] Conversely, certain excipients may promote degradation.
Comparative Stability Profile of Selected Phenothiazine Derivatives
While comprehensive head-to-head stability data under identical conditions is sparse in the public domain, a review of available literature allows for a qualitative and semi-quantitative comparison. The structural differences between derivatives, particularly the nature of the substituent at the 2-position and the aliphatic side chain at the 10-position, influence their susceptibility to degradation.
| Phenothiazine Derivative | Key Stability Concerns | Reported Degradation Behavior | References |
| Chlorpromazine | Highly susceptible to photodegradation and oxidation. | Undergoes oxidation to chlorpromazine sulfoxide and N-oxide, as well as dechlorination.[18][19] Visible light exposure can lead to a significant decrease in concentration, with near-total degradation under UV-A light.[10] | [10][18][19][20] |
| Thioridazine | Prone to photodegradation and oxidation. | Degrades significantly under visible and UV-A light, forming mono-, di-, and tri-oxygenated derivatives.[10] | [10] |
| Promethazine | Sensitive to light, temperature, and pH. | Stability is affected by both temperature and light, especially in more dilute solutions.[13] It is more stable in acidic pH.[14][15] Degradation can occur via oxidation to promethazine 5-oxide and cleavage of the side chain.[9] | [9][13][14][15][21] |
| Prochlorperazine | Susceptible to oxidation and photodegradation, particularly in solution. | Degrades in solution under various light sources, with sunlight causing the most rapid degradation. Solid-state forms are relatively more stable. The primary degradation pathways include sulfoxidation and N-oxidation. |
Expert Insight: The electron-withdrawing or donating nature of the substituent at the 2-position plays a crucial role. For instance, the chlorine atom in chlorpromazine influences the electron density of the phenothiazine nucleus, affecting its susceptibility to photo-oxidation. The length and structure of the side chain at the 10-position can also impact stability, with some studies suggesting that derivatives with a two-carbon chain may be more prone to cleavage than those with a three-carbon chain.[22]
Experimental Protocols for Assessing Phenothiazine Stability
A robust assessment of stability requires well-designed experiments that subject the compound to a range of stress conditions. These "forced degradation" studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[23]
This protocol outlines a general approach for stress testing a phenothiazine derivative.
Objective: To identify the likely degradation products of a phenothiazine derivative under various stress conditions and to establish a degradation pathway.
Materials:
-
Phenothiazine derivative (API)
-
Solvents (e.g., methanol, acetonitrile, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H2O2)
-
Photostability chamber with controlled light and UV exposure[24][25]
-
Oven for thermal stress
-
Calibrated pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the phenothiazine derivative in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with 0.1 N HCl.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it, and dilute it for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix a portion of the stock solution with 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period.
-
At each time point, withdraw a sample, neutralize it, and dilute it for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with 3% H2O2.
-
Keep the solution at room temperature for a specified period.
-
At each time point, withdraw a sample and dilute it for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a portion of the stock solution to a vial and place it in an oven at a controlled temperature (e.g., 80°C).
-
At each time point, withdraw a sample and dilute it for HPLC analysis.
-
Also, subject the solid API to the same thermal stress.
-
-
Photodegradation:
-
Expose a portion of the stock solution and the solid API to light in a photostability chamber according to ICH Q1B guidelines.[24][25][28][29] The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[24][25]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure, analyze the samples by HPLC.
-
A validated, stability-indicating analytical method is crucial for accurately quantifying the decrease in the active compound and the increase in degradation products.[23][27]
Example HPLC Method Parameters:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the parent drug and its degradation products)
-
Injection Volume: 10 µL
Rationale for Method Choices: Reversed-phase HPLC (RP-HPLC) is the workhorse for stability testing of small molecule drugs due to its versatility and ability to separate compounds with a wide range of polarities.[27] A C18 column is a good starting point for many phenothiazine derivatives. A gradient elution is necessary to resolve the parent drug from its various degradation products, which may have significantly different polarities. A PDA detector is invaluable as it allows for the monitoring of multiple wavelengths and can provide spectral information to help in peak identification and purity assessment.
Visualizing Degradation Pathways and Experimental Workflows
To better understand the processes involved, the following diagrams illustrate a common degradation pathway for phenothiazines and the general workflow for a forced degradation study.
Caption: Figure 2: Forced Degradation Study Workflow
Conclusion and Future Perspectives
The stability of phenothiazine derivatives is a complex interplay of their intrinsic chemical structure and external environmental factors. This guide has provided a comparative overview of the stability of key derivatives and outlined a systematic approach to their experimental evaluation. A thorough understanding of these principles is essential for the development of safe, effective, and stable pharmaceutical products.
Future research should focus on developing more comprehensive quantitative structure-stability relationships to predict the degradation susceptibility of novel phenothiazine derivatives. Additionally, the development of advanced formulation strategies, such as nanoencapsulation, could offer new avenues for enhancing the stability of these vital medicines.
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Meakin, B. J., et al. "Mechanism for phenothiazine oxidation." Journal of Pharmaceutical Sciences, vol. 66, no. 10, 1977, pp. 1395-8.
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Stevens, J., et al. "The stability of aqueous solutions of promethazine hydrochloride as a function of pH." Journal of Pharmacy and Pharmacology, vol. 24, no. Suppl, 1972, pp. 133P-134P.
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de Oliveira, M. F., et al. "Electrochemical, Chemical and Enzymatic Oxidations of Phenothiazines." Journal of the Brazilian Chemical Society, vol. 15, no. 1, 2004, pp. 138-145.
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Underberg, W. J. "Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation." Journal of Pharmaceutical Sciences, vol. 67, no. 8, 1978, pp. 1133-6.
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de Leenheer, A. P., and A. Heyndrickx. "Review of Methods of Analysis for Phenothiazine Drugs." Journal of Chromatographic Science, vol. 9, no. 12, 1971, pp. 727-737.
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CORE. Stability of Prochlorperazine in Solution and in the Solid-state.
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Tesarova, E., et al. "Study of the Stability of Promethazine Enantiomers by Liquid Chromatography Using a Vancomycin-Bonded Chiral Stationary Phase." Journal of Chromatographic Science, vol. 42, no. 5, 2004, pp. 249-54.
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Grzenkowicz-Wydra, J., and J. Grynkiewicz. "Photodegradation and phototoxicity of thioridazine and chlorpromazine evaluated with chemical analysis and aquatic organisms." Ecotoxicology, vol. 17, no. 1, 2008, pp. 13-20.
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Safety Operating Guide
2-(1H-pyrazol-3-yl)-10H-phenothiazine proper disposal procedures
Starting Research on Disposal
I am starting a comprehensive search now to gather information on the proper disposal procedures for 2-(1H-pyrazol-3-yl)-10H-phenothiazine. I'm focusing on its chemical properties, associated hazards, and any related regulations. My goal is to compile a thorough understanding to guide the next steps.
Outlining the Disposal Guide
I've moved on to analyzing the search results. I'm focusing on safety, PPE, and waste management. I'm drawing from chemical safety databases and regulatory sources to build a guide. I'm structuring a step-by-step process, explaining the rationale behind each step for trusted guidance. I will integrate a table of quantitative data and now begin constructing an experimental protocol.
Structuring the Disposal Workflow
I'm now outlining a detailed disposal process, aiming for a logical flow. I'm starting with hazard identification, then waste handling and storage, and concluding with disposal methods. The guide will have self-validating content. I'm building a table of quantitative data such as exposure limits. I'm developing an experimental protocol and designing a Graphviz diagram.
Composing Disposal Procedures
I'm currently focused on the specific disposal of "2-(1H -pyrazol-3-yl)-10H-phenothiazine", aiming to create a detailed, step-by-step guide. This involves prioritizing immediate safety and all necessary logistical information. I'm building operational and disposal plans to include all critical procedural steps.
Structuring Disposal Protocols
Now, I'm focusing on the overall structure and presentation. I'm developing a step-by-step guide with explanations, not just instructions. My priority is scientific integrity, ensuring reliable protocols with trustworthy sources. The goal is to provide a comprehensive, authoritative resource. To visualize workflows, I plan to incorporate Graphviz diagrams with descriptive captions. Data will be summarized in tables where appropriate, ensuring clarity and ease of use. I'm making sure all the links are working.
Drafting Disposal Guide Content
I've been intensely focused on crafting the guide's content. I'm prioritizing the SDS for the specific chemical, but will look at its parent compounds if needed. I'm now incorporating general disposal guidelines for heterocyclic nitrogen and sulfur compounds. I'm also including hazardous waste regulations and potential chemical reaction data.
Outlining Guide Structure
I'm now outlining the guide. I'll begin with an introduction to emphasize proper disposal. Then, I'll identify hazards and assess risks, explaining why each step matters. I will define required PPE, then detailing waste segregation and collection. Finally, I will provide decontamination procedures for all affected items. Each section will be backed with citations and relevant sources.
Developing Detailed Procedures
I'm now diving into gathering essential information. I'm prioritizing the Safety Data Sheet for "this compound" and, if unavailable, its parent compounds. I'll research general disposal for heterocyclic nitrogen/sulfur compounds, hazardous waste regulations, and potential chemical reactions. I'm building a structural framework, starting with an introduction and then moving to hazard identification, risk assessment, and PPE.
Defining Chemical Hazards
I'm now focusing on hazard identification and risk assessment, drawing upon my expertise to analyze the compound's structure. I'll outline health and environmental hazards, citing sources like the EPA, and incorporate data from phenothiazine and pyrazole. The goal is to provide a clear and logical framework. I plan to use in-text citations with links to authoritative sources. I will create a detailed, step-by-step methodology to provide instructions that are clear and well cited.
I'm now delving into the known hazards of the specific compound based on the typical behavior of its parent compounds, phenothiazine and pyrazole. I'm focusing on the environmental impacts and health risks, preparing to detail required PPE and providing citations to support my guidance. I'm constructing a detailed, well-cited procedure, which includes all critical disposal steps. I'll summarize data in tables and visualize workflows for clarity.
Analyzing Disposal Information
I'm now focused on initial data collection, specifically the Safety Data Sheet (SDS) for "this compound." If unavailable, I'll prioritize SDSs of its parent compounds and general guidelines for disposing of heterocyclic compounds with nitrogen and sulfur. I'm actively researching hazardous waste regulations, with a focus on the EPA, and potential reactions for safe segregation.
I've also started working on the guide's structure to include an introduction, hazard and risk assessment, required PPE, waste segregation/collection, decontamination, storage, final disposal, and spill management. I'll include quantitative data summaries and workflow diagrams.
Synthesizing Guide Content
I'm now integrating information from my research on phenothiazine and pyrazole, focusing on data pertinent to a disposal guide. I will create tables and workflows as required. I'll include citations, drawing on EPA guidelines and university safety documents.
Developing Disposal Methodology
I'm now implementing the framework and incorporating the information on parent compound hazards. I'm focusing on creating an authoritative, comprehensive disposal guide by drawing upon safety protocols. I'll summarize data and create workflow diagrams, ensuring all citations are linked.
Essential Safety and Operational Guide for Handling 2-(1H-pyrazol-3-yl)-10H-phenothiazine
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 2-(1H-pyrazol-3-yl)-10H-phenothiazine (CAS No. 63285-55-2). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are rooted in the known hazard profiles of its constituent moieties: phenothiazine and pyrazole. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Assessment: A Synthesis of Known Risks
Phenothiazine Core: Phenothiazine and its derivatives are known to pose several health risks. Exposure can lead to skin irritation, itching, and photosensitization.[1][2] More severe effects from prolonged or repeated exposure may include damage to the liver, kidneys, and blood system.[1][3][4] Phenothiazine is also recognized as being very toxic to aquatic life with long-lasting effects.[1][5]
Pyrazole Moiety: Pyrazole-containing compounds can cause skin, eye, and respiratory system irritation.[6][7][8] Some pyrazole derivatives are classified as harmful if swallowed.[8]
Based on this composite profile, this compound should be handled as a substance that is potentially harmful if ingested or inhaled, capable of causing skin and eye irritation, and may lead to skin sensitization. All operations should be conducted with the aim of preventing environmental release.
Personal Protective Equipment (PPE): A Multi-Laden Defense
A stringent PPE protocol is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE for various laboratory activities.
| Task/Potential Exposure | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Exposure Activities (e.g., handling sealed containers, weighing in a ventilated enclosure) | Tightly fitting safety goggles with side shields (conforming to EN 166 (EU) or NIOSH (US) standards).[9] | Chemical-resistant nitrile gloves. Inspect before each use.[7] | Standard laboratory coat. | Not generally required if handled in a chemical fume hood or well-ventilated area.[9] |
| High-Exposure Activities (e.g., open transfers, preparing solutions, potential for aerosol or dust generation) | Chemical splash goggles and a face shield.[6][7] | Double gloving with chemical-impermeable gloves is recommended.[9] | A chemically resistant and impervious gown or apron over a laboratory coat. | An air-purifying respirator with appropriate cartridges (e.g., N100 or P3) should be used if working outside a fume hood or if dust/aerosols are generated.[6][8] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures minimal exposure and environmental impact. The following workflow should be adopted.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Receipt and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6] The container should be kept tightly closed.[6]
-
Preparation: All handling of the solid compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: In the event of a spill, evacuate the area. Wearing appropriate PPE, contain the spill and prevent it from entering drains or waterways.[5][6][10] Absorb liquid spills with an inert material. For solid spills, carefully sweep up the material to avoid dust formation and place it in a sealed, labeled container for disposal.[1][5]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste.[11]
Disposal Plan: Ensuring Environmental Protection
The disposal of this compound and any contaminated materials must be managed as hazardous waste to prevent environmental contamination, particularly to aquatic ecosystems.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and disposable lab coats, in a dedicated, clearly labeled hazardous waste container.[10][11]
-
Liquid Waste: Unused solutions and solvent rinsate should be collected in a separate, compatible, and labeled hazardous waste container.[11] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11]
Final Disposal:
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[10][11] Contact your institution's EHS department to arrange for pickup and proper disposal, which will likely involve controlled incineration.[11] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [10]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[6][8] Remove contaminated clothing and wash it before reuse.[1] If irritation or a rash develops, seek medical attention.[10]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
If inhaled: Move the individual to fresh air.[6][8] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
If swallowed: Rinse the mouth with water. Do NOT induce vomiting.[10] Seek immediate medical attention and show the safety data sheet or this guide to the medical professional.[6][8]
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact, thereby fostering a culture of safety and scientific integrity.
References
-
Proper Disposal Procedures for Phenothiazine, 10-acetyl-, 5-oxide. Benchchem. 11
-
Safeguarding Your Laboratory: Proper Disposal of 7-methoxy-3H-phenothiazin-3-one. Benchchem. 10
-
Pyrazole - Safety Data Sheet. ChemicalBook. 6
-
Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Methylpiperidino Pyrazole. Benchchem. 9
-
Personal protective equipment for handling 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem. 7
-
PHENOTHIAZINE CAS NO 92-84-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. 12
-
Safety Data Sheet Phenothiazine. Redox. 1
-
Safety Data Sheet - Pyrazole. Sigma-Aldrich. 8
-
Safety Data Sheet - Phenothiazine. Fisher Scientific. 3
-
NIOSH Pocket Guide to Chemical Hazards - Phenothiazine. Centers for Disease Control and Prevention.
-
Nomination Background: Phenothiazine (CASRN: 92-84-2). National Toxicology Program.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
